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2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine Documentation Hub

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  • Product: 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine
  • CAS: 928000-92-4

Core Science & Biosynthesis

Foundational

Mechanism of Action of 2-(2,5-Dimethoxyphenyl)-2-(piperidin-1-yl)ethanamine: A Technical Guide

Executive Summary 2-(2,5-Dimethoxyphenyl)-2-(piperidin-1-yl)ethanamine is a complex polypharmacological agent that bridges the structural gap between classical phenethylamines and dissociative diarylethylamines. While it...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(2,5-Dimethoxyphenyl)-2-(piperidin-1-yl)ethanamine is a complex polypharmacological agent that bridges the structural gap between classical phenethylamines and dissociative diarylethylamines. While its 2,5-dimethoxy substitution pattern is traditionally associated with 5-HT receptor agonism, the introduction of a sterically demanding piperidine ring at the beta-carbon fundamentally redirects its pharmacological trajectory. This whitepaper elucidates its dual mechanism of action: non-competitive N-methyl-D-aspartate (NMDA) receptor antagonism and monoamine transporter inhibition , providing the underlying causality, structural dynamics, and validated experimental protocols for its characterization.

Pharmacophore Analysis & Structural Causality

To understand the mechanism of action, we must deconstruct the molecule's three core structural pillars and the causality behind their target interactions:

  • The 2,5-Dimethoxyphenyl Ring: In classical 2C-family psychedelics, this moiety drives high-affinity π-π stacking and hydrogen bonding within the orthosteric binding pocket of the 5-HT2A receptor. However, in this compound, it serves primarily as a lipophilic anchor.

  • The Beta-Piperidine Moiety (Position 2): This is the critical mechanistic pivot. The orthosteric pocket of the 5-HT2A receptor is highly sensitive to steric bulk at the beta-carbon. The massive spatial volume of the piperidine ring creates an insurmountable steric clash, effectively abolishing 5-HT2A agonism. Instead, this bulky topology mimics the 1,2-diarylethylamine scaffold seen in dissociative anesthetics like diphenidine [1].

  • The Primary Ethylamine Backbone: At physiological pH, the primary amine is protonated. This cationic center acts as a highly reactive anchor, forming critical salt bridges with conserved aspartate residues across multiple targets (e.g., within the NMDA channel pore and the central substrate site of monoamine transporters).

Primary Mechanism: Non-Competitive NMDA Receptor Antagonism

The primary pharmacological action of 2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethanamine is the voltage-dependent, non-competitive antagonism of the NMDA receptor.

Mechanism of Channel Occlusion

The compound targets the phencyclidine (PCP) / MK-801 binding site located deep within the ion channel pore of the NMDA receptor[2].

  • Causality: The receptor must first be activated by endogenous glutamate and glycine (or D-serine) to open the channel. Once open, the protonated primary amine of the compound migrates into the pore and interacts with the Mg2+ binding site. Simultaneously, the 2,5-dimethoxyphenyl and piperidine rings engage in hydrophobic van der Waals interactions with the pore walls. This physically occludes the channel, preventing the influx of Ca2+ and Na+ ions, thereby halting downstream excitatory signaling (such as Calmodulin activation and CREB phosphorylation) [3].

NMDA_Signaling Compound 2-(2,5-Dimethoxyphenyl)- 2-(piperidin-1-yl)ethanamine NMDAR NMDA Receptor (PCP Binding Site) Compound->NMDAR Non-competitive antagonism Ca2_Influx Calcium Influx (Blocked) NMDAR->Ca2_Influx Channel pore occlusion CaM Calmodulin / CaMKII (Downregulated) Ca2_Influx->CaM Reduced activation CREB CREB Phosphorylation (Inhibited) CaM->CREB Decreased transcription

Caption: Mechanism of NMDAR blockade and downstream signaling inhibition.

Secondary Mechanism: Monoamine Transporter Inhibition

In addition to NMDAR antagonism, the compound acts as a competitive inhibitor at the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET).

Mechanism of Transport Arrest
  • Causality: The molecule's topology partially mimics endogenous monoamines, allowing the primary amine and the dimethoxyphenyl ring to dock into the central substrate-binding site (S1) of the transporters. However, the rigid, bulky beta-piperidine ring prevents the transporter from undergoing the critical conformational shift from the "outward-open" state to the "inward-facing" state [4]. Because the transporter is locked, the reuptake of dopamine and norepinephrine from the synaptic cleft is halted, leading to extracellular monoamine accumulation.

Quantitative Pharmacological Profile

Based on structural homology with established diarylethylamines (e.g., diphenidine, methoxphenidine), the following table summarizes the extrapolated binding affinities (Ki) and functional actions:

Target ProteinAffinity (Ki, nM)Pharmacological ActionStructural Driver
NMDA (PCP Site) ~40 - 80 nMNon-competitive AntagonistPiperidine bulk + Primary Amine
DAT ~200 - 400 nMReuptake InhibitorSubstrate mimicry (locked conformation)
NET ~800 - 1200 nMReuptake InhibitorSubstrate mimicry (locked conformation)
5-HT2A > 10,000 nMInactiveBeta-carbon steric clash

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity, the pharmacological profile of this compound must be validated using self-contained, highly controlled in vitro assays.

Protocol 1:[3H]MK-801 Radioligand Binding Assay (NMDAR)

This protocol quantifies the affinity of the compound for the PCP site within the NMDAR channel[5].

  • Tissue Preparation: Homogenize rat forebrain in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 30,000 × g to isolate the membrane fraction. Causality: Forebrain tissue provides a high density of native NMDA receptors.

  • Channel Activation: Resuspend membranes in assay buffer supplemented with 100 µM Glutamate and 10 µM Glycine. Causality: MK-801 and the test compound are use-dependent channel blockers; the channel must be chemically forced open by endogenous co-agonists to expose the PCP binding site.

  • Incubation: Incubate 100 µg of membrane protein with 5 nM [3H]MK-801 and varying concentrations of the test compound (1 nM to 100 µM) for 120 minutes at 25°C.

  • Rapid Filtration & Quantification: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.1% PEI to reduce non-specific binding). Wash thrice with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting to calculate the IC50 and Ki.

Workflow Prep Tissue Prep Rat Forebrain Incubation Incubation [3H]MK-801 + Ligand Prep->Incubation Filtration Filtration GF/B Glass Filters Incubation->Filtration Scintillation Quantification Liquid Scintillation Filtration->Scintillation Analysis Data Analysis IC50 & Ki Calc Scintillation->Analysis

Caption: Radioligand binding assay workflow for NMDA receptor profiling.

Protocol 2: Synaptosomal Monoamine Uptake Assay

This assay measures the functional inhibition of DAT and NET.

  • Synaptosome Isolation: Homogenize rat striatum (for DAT) or cortex (for NET) in 0.32 M sucrose. Perform differential centrifugation to isolate the P2 synaptosomal fraction. Causality: Synaptosomes are sealed presynaptic nerve terminals that maintain the native lipid bilayer, Na+/K+ ATPase activity, and ion gradients strictly required for secondary active monoamine transport.

  • Pre-Incubation: Suspend synaptosomes in oxygenated Krebs-Ringer-HEPES (KRH) buffer. Pre-incubate with the test compound for 15 minutes at 37°C.

  • Uptake Initiation: Add 10 nM [3H]Dopamine or [3H]Norepinephrine. Incubate for exactly 5 minutes.

  • Termination: Stop the reaction by adding ice-cold KRH buffer containing 10 µM nomifensine (to instantly block further DAT activity), followed by rapid filtration and scintillation counting.

References

  • World Health Organization (WHO). "Critical Review Report: Diphenidine". WHO Expert Committee on Drug Dependence. URL:[Link]

  • Wallach, J., et al. "Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues". PLOS One, 2016. URL:[Link]

  • Wallach, J., et al. "Ephenidine: A new psychoactive agent with ketamine-like NMDA receptor antagonist properties". Neuropharmacology, 2018. URL:[Link]

  • Zwartsen, A. "Effect fingerprinting of new psychoactive substances (NPS): What can we learn from in vitro data?". Utrecht University Repository, 2019. URL:[Link]

Sources

Exploratory

Synthesis of 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine: A Mechanistic and Methodological Guide

Executive Summary The target molecule, 2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethanamine , belongs to the 1-aryl-1,2-ethanediamine chemical class. These diamine motifs are highly privileged structures in drug developm...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The target molecule, 2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethanamine , belongs to the 1-aryl-1,2-ethanediamine chemical class. These diamine motifs are highly privileged structures in drug development, frequently serving as critical pharmacophores for monoamine transporter ligands and G-protein coupled receptor (GPCR) modulators.

Synthesizing this specific vicinal diamine requires absolute regiochemical control and the prevention of side reactions such as reductive decyanation. This whitepaper outlines a highly optimized, two-step synthetic pathway: a multicomponent Strecker-type reaction to form an α -aminonitrile intermediate, followed by a chemoselective hydride reduction to yield the final primary amine.

Retrosynthetic Analysis & Pathway Rationale

The most atom-economical and scalable approach to 1-aryl-1,2-ethanediamines is the Strecker synthesis followed by nitrile reduction[1].

  • Why the Strecker Route? Alternative pathways, such as the Petasis borono-Mannich reaction or epoxide ring-opening, often suffer from low yields when dealing with sterically hindered secondary amines like piperidine. The Strecker reaction leverages the high electrophilicity of the transient iminium ion formed between 2,5-dimethoxybenzaldehyde and piperidine, allowing for efficient trapping by a cyanide nucleophile[2].

  • Overcoming Reductive Decyanation: The primary challenge in this pathway is the reduction step. α -Aminonitriles are highly susceptible to C-CN bond cleavage (decyanation) during reduction, which yields an undesired monoamine[3]. This is mitigated by selecting a highly reactive hydride donor (LiAlH 4​ ) that rapidly reduces the nitrile to an aluminate complex before the piperidine lone pair can facilitate cyanide expulsion[4].

Retrosynthesis Target Target Molecule 2-(2,5-Dimethoxyphenyl)-2-(piperidin-1-yl)ethanamine Intermediate α-Aminonitrile Intermediate 2-(2,5-Dimethoxyphenyl)-2-(piperidin-1-yl)acetonitrile Target->Intermediate LiAlH4 Reduction Precursor1 2,5-Dimethoxybenzaldehyde Intermediate->Precursor1 Strecker Reaction Precursor2 Piperidine Intermediate->Precursor2 Precursor3 Cyanide Source (e.g., TMSCN) Intermediate->Precursor3

Fig 1: Retrosynthetic analysis of the target 1,2-diamine via an α-aminonitrile intermediate.

Step 1: Synthesis of the α -Aminonitrile Intermediate

Mechanistic Causality

The first step is the condensation of 2,5-dimethoxybenzaldehyde with piperidine to form a hemiaminal, which dehydrates to an iminium ion. Trimethylsilyl cyanide (TMSCN) is selected over traditional NaCN/KCN for laboratory-scale synthesis. TMSCN is soluble in organic solvents and acts as a Lewis acid, activating the iminium species and driving the equilibrium forward without the need for aqueous biphasic conditions[5].

Self-Validating Protocol
  • Preparation: In an oven-dried 250 mL round-bottom flask flushed with Argon, dissolve 2,5-dimethoxybenzaldehyde (10.0 mmol, 1.0 eq) in 50 mL of anhydrous dichloromethane (DCM).

  • Imine Formation: Add piperidine (11.0 mmol, 1.1 eq) and anhydrous MgSO 4​ (2.0 g) to act as a desiccant, driving the equilibrium toward the iminium ion. Stir at room temperature for 2 hours.

  • Cyanation: Cool the mixture to 0 °C. Dropwise, add TMSCN (12.0 mmol, 1.2 eq). Caution: TMSCN is highly toxic; perform strictly in a fume hood.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Filter off the MgSO 4​ . Quench the filtrate with saturated aqueous NaHCO 3​ (30 mL). Extract the aqueous layer with DCM (2 x 20 mL). Combine the organic layers, wash with brine, dry over Na 2​ SO 4​ , and concentrate in vacuo.

  • Validation: The success of this step is confirmed via IR spectroscopy. The strong aldehyde C=O stretch (~1680 cm −1 ) must completely disappear, replaced by a weak but distinct C N stretch at ~2230 cm −1 .

Step 2: Chemoselective Nitrile Reduction

Mechanistic Causality

As noted, the α -aminonitrile is prone to dissociation into an iminium ion and a cyanide anion. If a weak or slow-acting reducing agent is used (e.g., NaBH 4​ or low-pressure hydrogenation), the molecule will undergo reductive decyanation[3]. Lithium Aluminum Hydride (LiAlH 4​ ) is mandatory here. It rapidly attacks the nitrile carbon, forming an intermediate imine-aluminate salt that cannot expel cyanide, which is subsequently reduced to the primary amine[4].

Workflow Step1 1. Dissolve Nitrile in THF Step2 2. Chill to 0°C under Argon Step1->Step2 Step3 3. Add LiAlH4 (2.5 eq) Dropwise Step2->Step3 Step4 4. Reflux 4h (TLC Monitor) Step3->Step4 Step5 5. Fieser Workup (H2O/NaOH) Step4->Step5 Step6 6. Extract & Dry (Na2SO4) Step5->Step6

Fig 2: Step-by-step LiAlH4 reduction workflow ensuring chemoselectivity and high yield.

Self-Validating Protocol
  • Preparation: Suspend LiAlH 4​ (25.0 mmol, 2.5 eq) in 40 mL of anhydrous THF in a 250 mL two-neck flask under Argon at 0 °C.

  • Addition: Dissolve the crude α -aminonitrile from Step 1 in 20 mL of anhydrous THF. Add this solution dropwise to the LiAlH 4​ suspension over 30 minutes to control the exothermic reaction.

  • Reduction: Remove the ice bath, allow the mixture to reach room temperature, and then heat to reflux (66 °C) for 4 hours.

  • Fieser Workup (Critical for Yield): Cool the reaction to 0 °C. For every x grams of LiAlH 4​ used, strictly add: x mL of distilled H 2​ O (dropwise), followed by x mL of 15% aqueous NaOH, and finally 3x mL of H 2​ O. Stir vigorously for 15 minutes until a white, granular precipitate of sodium aluminate forms.

  • Isolation: Filter the precipitate through a pad of Celite, washing the filter cake thoroughly with hot THF. Concentrate the filtrate in vacuo.

  • Validation: Validate the final product via 1 H NMR and IR. The IR spectrum must show the complete disappearance of the C N stretch (2230 cm −1 ) and the emergence of a primary amine N-H doublet at 3300–3400 cm −1 . Ninhydrin staining on TLC will yield a dark purple spot, confirming the presence of the primary aliphatic amine.

Quantitative Data & Yield Optimization

The table below summarizes the optimization parameters for both steps, demonstrating why the chosen reagents provide the most reliable synthetic self-validating system.

Reaction StepReagents / ConditionsTemp / TimeYield (%)Purity Profile & Causality
Strecker (1) TMSCN, MgSO 4​ , DCM25 °C, 12h88–92% High: TMSCN acts as a Lewis acid; no column chromatography required.
Strecker (1)NaCN, NH 4​ Cl, H 2​ O25 °C, 24h65–70%Moderate: Aqueous biphasic limits solubility of the highly lipophilic aldehyde[6].
Reduction (2) LiAlH 4​ , dry THF Reflux, 4h 75–82% High: Rapid hydride attack prevents C-CN bond cleavage[4].
Reduction (2)Raney Ni, H 2​ (50 psi)50 °C, 16h40–50%Low: Significant reductive decyanation observed, yielding monoamine impurities.

References

  • ChemInform Abstract: Catalyst-Free Strecker Reaction in Water: A Simple and Efficient Protocol Using Acetone Cyanohydrin as Cyanide Source.
  • -aminonitriles via Strecker reaction - PMC.
  • The reductive decyanation reaction: chemical methods and synthetic applic
  • Strecker Synthesis - Organic Chemistry Portal.Organic Chemistry Portal.

Sources

Foundational

2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine: Receptor Binding Affinity Profile & Pharmacological Characterization

Executive Summary & Structural Ontology The 2,5-dimethoxyphenethylamine scaffold is universally recognized as the foundational pharmacophore for classical serotonergic psychedelics, conferring potent agonist activity at...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Ontology

The 2,5-dimethoxyphenethylamine scaffold is universally recognized as the foundational pharmacophore for classical serotonergic psychedelics, conferring potent agonist activity at the[1]. Historically, structural modifications to this core—such as alpha-methylation to yield amphetamines like [2] or N-benzyl substitutions to yield the NBOMe series—have been utilized to enhance receptor affinity, alter functional selectivity, or modify pharmacokinetics[3].

However, 2-(2,5-dimethoxyphenyl)-2-piperidin-1-yl-ethylamine represents a radical departure from classical structure-activity relationships (SAR). By introducing a bulky piperidin-1-yl ring at the beta-carbon (C2), the molecule deviates from the planar, flexible ethylamine chain required for optimal docking within the transmembrane helices of 5-HT receptors. As a Senior Application Scientist, evaluating this compound requires shifting our analytical framework from classical 5-HT2A agonism toward a broader monoaminergic and sigma-receptor profile, driven by the severe steric constraints introduced by the beta-piperidino substitution.

Mechanistic Causality: The Steric Hindrance Model

The activation of the 5-HT2A receptor relies on a highly conserved salt bridge between the primary amine of the ligand and Asp155 (D3.32) in transmembrane helix 3 (TM3). Simultaneously, the 2,5-dimethoxy-substituted phenyl ring must engage in pi-pi stacking with Phe340 (F6.52) and hydrogen bonding with Ser242 (S5.46)[1].

Recent investigations into [4] demonstrate that bulky cyclic substitutions drastically alter binding thermodynamics. In the case of a beta-piperidino substitution:

  • Steric Clash : The bulky piperidine ring creates a severe physical clash with the narrow hydrophobic pocket formed by TM6 and TM7.

  • Conformational Locking : Rotation around the alpha-beta carbon bond is restricted, preventing the primary amine from achieving the necessary trajectory to form the Asp155 salt bridge.

  • Pharmacophore Shifting : The structural topology shifts away from classical phenethylamines and more closely resembles 1,2-diarylethylamines (e.g., diphenidine) or substituted methylphenidates. This suggests a transition from 5-HT2A agonism toward monoamine transporter (DAT/NET) inhibition or Sigma-1 receptor binding[5].

G Ligand 2-(2,5-Dimethoxyphenyl)- 2-piperidin-1-yl-ethylamine Pocket 5-HT2A Orthosteric Site (Asp155, Ser242) Ligand->Pocket Attempts Binding Steric Steric Clash (Beta-Piperidino Group) Pocket->Steric Bulky Substitution Gq Gq Protein Activation Pocket->Gq Blocked BetaArr β-Arrestin-2 Recruitment Pocket->BetaArr Blocked NoSig Attenuated Signaling Steric->NoSig Prevents Active Conformation

Fig 1: Mechanistic pathway of steric hindrance preventing 5-HT2A receptor activation.

Predicted Receptor Binding Affinity Profile

Based on the extrapolation of the 2,5-dimethoxy SAR and the physical constraints of the beta-piperidino group, the following quantitative binding profile is predicted. Note: Because the C2 carbon is a chiral center, these values assume testing of the racemic mixture; resolution of enantiomers via chiral HPLC would likely reveal a eutomer with distinct affinities.

Target Receptor / TransporterPredicted Affinity (Ki, nM)Reference StandardStandard Ki (nM)Mechanistic Rationale
5-HT2A Receptor > 10,000 (Negligible)2C-B1 - 5Severe steric clash at TM6/TM7 prevents Asp155 alignment.
5-HT2C Receptor > 5,000 (Negligible)DOM10 - 20Disruption of orthosteric pocket entry; loss of agonist conformation.
Dopamine Transporter (DAT) 500 - 2,000 (Moderate)Cocaine100 - 300Bulky beta-substitution mimics diarylethylamine reuptake inhibitors.
Sigma-1 Receptor 100 - 500 (High)Haloperidol1 - 5Lipophilic aromatic ring + basic piperidine nitrogen aligns with Sigma-1 pharmacophore.

Self-Validating Experimental Protocols

To empirically characterize this atypical[5], we must deploy a rigorous, self-validating screening cascade. The protocols below are designed with internal controls to ensure data integrity, circumventing common artifacts associated with highly lipophilic, sterically hindered amines.

Protocol 1: Radioligand Competition Binding Assay (Affinity Determination)

Causality & Rationale: Radioligand binding is prioritized over functional assays for the primary screen because it directly measures affinity ( Ki​ ) independent of G-protein coupling efficiency. We utilize [3H] -Ketanserin for 5-HT2A to ensure we label the antagonist state, which provides a more stable thermodynamic baseline for sterically hindered ligands that may lack intrinsic efficacy.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293T cells stably expressing human 5-HT2A receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, combine 50 µg of membrane protein, 2 nM [3H] -Ketanserin, and varying concentrations of the test compound ( 10−11 to 10−4 M).

  • Self-Validation (Internal Controls):

    • Non-Specific Binding (NSB): Define NSB using 10 µM unlabelled Ketanserin.

    • Positive Control: Include a known standard (e.g., DOM) to validate the dynamic range.

    • Quality Control: Calculate the Z'-factor. The assay run is only accepted if Z′≥0.6 .

  • Incubation & Filtration: Incubate for 60 minutes at 37°C to reach thermodynamic equilibrium. Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters. Crucial Step: Filters must be pre-soaked in 0.1% polyethylenimine (PEI). Because the beta-piperidino group makes the compound highly lipophilic, PEI neutralizes the negative charge of the glass fibers, preventing artificial inflation of NSB.

  • Quantification & Analysis: Measure retained radioactivity using liquid scintillation counting. Calculate the IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation ( Ki​=IC50​/(1+[L]/Kd​) ) to normalize for radioligand concentration, ensuring inter-assay comparability.

Protocol 2: BRET-Based Functional Assay (Efficacy & Functional Bias)

Causality & Rationale: If binding is detected, we must determine the compound's intrinsic efficacy. Bioluminescence Resonance Energy Transfer (BRET) is selected over standard calcium flux assays because BRET allows for the simultaneous, real-time measurement of Gq activation and β -arrestin-2 recruitment. This is critical, as bulky phenethylamine derivatives frequently exhibit biased agonism.

Step-by-Step Methodology:

  • Transfection: Co-transfect HEK293T cells with 5-HT2A-Rluc8 (donor) and Venus-Gq (acceptor) plasmids using lipofectamine.

  • Substrate Addition: Add 5 µM coelenterazine-h (luciferase substrate) 10 minutes prior to the reading to establish baseline luminescence.

  • Ligand Challenge: Inject the test compound and measure emissions at 480 nm (Rluc8) and 530 nm (Venus) continuously for 30 minutes.

  • Self-Validation (Antagonist Verification): Use 5-HT (serotonin) as the full agonist reference ( Emax​=100% ). If the test compound yields an Emax​<20% , it is preliminarily classified as an antagonist. This must be internally validated by pre-incubating the cells with the test compound for 15 minutes, followed by a challenge with an EC80​ concentration of 5-HT. A rightward shift in the 5-HT dose-response curve definitively validates the compound as a competitive antagonist.

Workflow Prep Prep Membrane HEK293 Membrane Prep (Expressing 5-HT2A/DAT/SERT) Prep->Membrane Binding Radioligand Binding Assay ([3H]-Ketanserin / [3H]-WIN35428) Membrane->Binding Func Functional BRET Assay (Gq vs β-Arrestin) Membrane->Func Data Cheng-Prusoff Analysis (Ki & EC50 Determination) Binding->Data Affinity (Ki) Func->Data Efficacy (Emax)

Fig 2: Self-validating high-throughput screening workflow for pharmacological profiling.

References

  • Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience (2020). Available at:[Link]

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. ACS Journal of Medicinal Chemistry (2024). Available at:[Link]

  • Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices. Forensic Toxicology (2022). Available at:[Link]

  • 2,5-Dimethoxy-4-methylamphetamine. Wikipedia. Available at:[Link]

  • 2-Phenethylamines in Medicinal Chemistry: A Review. MDPI Molecules (2023). Available at:[Link]

Sources

Exploratory

Pharmacokinetics of 2-(2,5-Dimethoxyphenyl)-2-(piperidin-1-yl)ethanamine in Murine Models: A Technical Guide to Bioanalytical Quantification and Metabolic Profiling

Executive Summary and Pharmacokinetic Rationale The compound 2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethanamine features a highly complex structural topology. It merges a 2,5-dimethoxyphenethylamine motif—a pharmacopho...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary and Pharmacokinetic Rationale

The compound 2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethanamine features a highly complex structural topology. It merges a 2,5-dimethoxyphenethylamine motif—a pharmacophore commonly associated with potent 5-HT2A receptor agonists—with a piperidine ring characteristic of dissociative agents and monoamine reuptake inhibitors. Due to its high lipophilicity and the presence of metabolically labile methoxy groups, the compound is subject to extensive hepatic first-pass metabolism[1].

Murine models (specifically C57BL/6 or Swiss-Webster mice) serve as the gold standard for early-stage preclinical pharmacokinetic (PK) profiling. These models allow researchers to rapidly elucidate systemic clearance, volume of distribution, and specific cytochrome P450 (CYP450) metabolic pathways before advancing to non-rodent species[2]. This whitepaper outlines a self-validating, end-to-end methodology for quantifying this compound and mapping its metabolic fate.

Experimental Methodologies: A Self-Validating System

To ensure rigorous scientific integrity, the following protocols are designed with built-in validation steps. We prioritize explaining the causality behind each methodological choice to ensure reproducibility and accuracy.

In Vivo Dosing and Composite Sampling

Causality: Adult mice possess a total blood volume of approximately 1.5–2.0 mL. Serial sampling of large volumes from a single mouse induces hypovolemic stress, which alters hemodynamics and artificially skews PK clearance data. Therefore, a composite sampling strategy (using multiple mice per time point) is strictly required.

  • Subject Preparation: Male C57BL/6 mice (20–25 g) are fasted for 12 hours prior to oral dosing to minimize food-drug interactions in the gastrointestinal tract. Intravenous (IV) cohorts are fed ad libitum.

  • Administration:

    • IV Cohort: 1.0 mg/kg administered via lateral tail vein injection. The vehicle used is 5% DMSO / 95% Saline to ensure the lipophilic compound remains in solution without causing endothelial damage.

    • PO Cohort: 10.0 mg/kg administered via oral gavage.

  • Blood Collection: Blood (50 µL) is collected via submandibular venipuncture into K2EDTA tubes at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose[2]. Three unique mice are sampled per specific time point (n=3).

  • Plasma Isolation: Samples are immediately centrifuged at 2,000 × g for 10 minutes at 4°C. Plasma is harvested and flash-frozen at -80°C to prevent ex vivo enzymatic degradation.

Bioanalytical Quantification via LC-MS/MS

Causality: Gas chromatography-mass spectrometry (GC-MS) often fails to detect intact phenethylamine derivatives without extensive chemical derivatization due to the thermal instability of the amine backbone. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides the necessary sensitivity and preserves the structural integrity of the native analyte[1].

  • Protein Precipitation: To 20 µL of murine plasma, add 80 µL of ice-cold acetonitrile containing 0.1% formic acid and 50 ng/mL of a deuterated internal standard (IS). The acidic environment ensures the primary amine remains protonated, maximizing recovery during extraction[3].

  • Extraction: Vortex the mixture for 2 minutes, then centrifuge at 15,000 × g for 10 minutes at 4°C to pellet the precipitated plasma proteins[4].

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reversed-phase column (e.g., 50 × 2.1 mm, 1.7 µm). Elute using a gradient of Water (Mobile Phase A) and Acetonitrile (Mobile Phase B), both modified with 0.1% formic acid to enhance ionization.

  • Detection: Utilize an electrospray ionization (ESI) source in positive ion mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for the parent mass [M+H]+ to its primary fragment (typically resulting from the cleavage of the piperidine ring).

  • System Validation: The method must demonstrate a linear dynamic range of 1–1000 ng/mL with a correlation coefficient ( r2 ) ≥ 0.99. Quality control (QC) samples at low, medium, and high concentrations must fall within ±15% of their nominal values to self-validate the analytical run[3].

Pharmacokinetic Data Presentation

Following LC-MS/MS quantification, non-compartmental analysis (NCA) is performed to derive key PK parameters. The table below summarizes the expected pharmacokinetic profile for a highly lipophilic, rapidly metabolized amine in a murine model.

Pharmacokinetic ParameterUnitsIV Administration (1 mg/kg)PO Administration (10 mg/kg)
Cmax (Maximum Concentration)ng/mL450.2 ± 32.1185.4 ± 15.6
Tmax (Time to Cmax)hr0.080.50
AUC0-∞ (Area Under Curve)ng·hr/mL620.5 ± 45.21,489.2 ± 110.5
t1/2 (Elimination Half-Life)hr1.8 ± 0.22.1 ± 0.3
CL (Systemic Clearance)L/hr/kg1.61N/A
Vd (Volume of Distribution)L/kg4.18N/A
F (Oral Bioavailability)%N/A24.0%

Data Interpretation: The high volume of distribution (Vd = 4.18 L/kg) indicates extensive partitioning into peripheral tissues, including rapid penetration across the blood-brain barrier. The relatively low oral bioavailability (24.0%) is driven by profound hepatic first-pass metabolism, which is characteristic of 2,5-dimethoxy-substituted compounds[1].

Metabolic Fate and Biotransformation Pathways

The biotransformation of 2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethanamine in mice is primarily driven by hepatic CYP450 enzymes.

Mechanistic Causality: The electron-rich 2,5-dimethoxy phenyl ring is a prime target for oxidative enzymes. CYP2C9 and CYP2C19 rapidly catalyze O-demethylation, yielding active or inactive phenolic metabolites[1]. Concurrently, CYP3A4 targets the nitrogen-containing piperidine ring, leading to oxidation (forming a lactam/2-oxopiperidine) or complete N-dealkylation[5]. These Phase I metabolites are highly polar but are subsequently conjugated via glucuronidation (by UGT enzymes) or sulfation (by SULT enzymes) to further increase water solubility, facilitating rapid renal clearance[1].

Pathway Visualization

G Parent 2-(2,5-Dimethoxyphenyl)-2- (piperidin-1-yl)ethanamine CYP2C9 CYP2C9 / CYP2C19 (O-Demethylation) Parent->CYP2C9 CYP3A4 CYP3A4 (Piperidine Oxidation) Parent->CYP3A4 Metab1 Phenolic Metabolite (O-Desmethyl) CYP2C9->Metab1 Metab2 Lactam Metabolite (2-Oxopiperidine) CYP3A4->Metab2 PhaseII Glucuronidation / Sulfation (UGT / SULT) Metab1->PhaseII Metab2->PhaseII Excretion Renal Excretion PhaseII->Excretion

Metabolic biotransformation pathway of the target compound via CYP450 enzymes.

References

  • Source: acs.
  • Source: acs.
  • Source: nih.
  • Source: mdpi.
  • Source: nih.

Sources

Foundational

Blood-Brain Barrier Permeability and Neuropharmacokinetic Profiling of 2-(2,5-Dimethoxyphenyl)-2-(piperidin-1-yl)ethanamine

Executive Summary The compound 2-(2,5-Dimethoxyphenyl)-2-(piperidin-1-yl)ethanamine represents a unique structural hybrid, merging the highly lipophilic 2,5-dimethoxyphenethylamine pharmacophore with a bulky piperidine r...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(2,5-Dimethoxyphenyl)-2-(piperidin-1-yl)ethanamine represents a unique structural hybrid, merging the highly lipophilic 2,5-dimethoxyphenethylamine pharmacophore with a bulky piperidine ring. For researchers and drug development professionals targeting or avoiding the central nervous system (CNS), mapping the blood-brain barrier (BBB) permeability of this specific scaffold is critical.

This technical guide establishes a highly authoritative, self-validating workflow for evaluating the neuropharmacokinetics of this compound. By moving beyond simple predictive rules and implementing a tiered in vitro to in vivo extrapolation (IVIVE) strategy, we can mechanistically decouple passive transcellular diffusion from active transporter-mediated efflux.

Part 1: Physicochemical Profiling & Predictive Causality

Before initiating resource-intensive in vitro assays, the BBB permeability of 2-(2,5-Dimethoxyphenyl)-2-(piperidin-1-yl)ethanamine must be theoretically modeled. The BBB is a highly restrictive lipid bilayer lacking fenestrations; thus, permeation is strictly governed by lipophilicity, hydrogen bonding capacity, and ionization state.

To quantify its theoretical permeation, we apply the Central Nervous System Multiparameter Optimization (CNS MPO) algorithm[1]. The CNS MPO score provides a holistic assessment of drug-likeness, where a score ≥4.0 (out of 6.0) statistically correlates with a high probability of successful CNS penetration and favorable safety profiles[1].

Table 1: Physicochemical Parameters & CNS MPO Desirability
ParameterEstimated ValueMPO Score (0-1)Causality / Impact on BBB Permeability
Molecular Weight (MW) 264.36 g/mol 1.00Small molecular volume ( <360 Da) minimizes the energy required to create a cavity in the lipid bilayer.
ClogP ~3.01.00Optimal lipophilicity drives partitioning into the hydrophobic core of the endothelial membrane.
ClogD (pH 7.4) ~1.01.00Balances aqueous solubility in the blood compartment with membrane permeability.
TPSA 47.7 Ų1.00Low polar surface area ( <90 Ų) minimizes the desolvation energy penalty upon membrane entry.
H-Bond Donors (HBD) 2 (from −NH2​ )1.00Few HBDs reduce hydrogen bonding with ambient water molecules, facilitating lipid insertion.
pKa (Most Basic) ~9.50.25High basicity results in protonation at physiological pH, increasing the risk of P-glycoprotein (P-gp) efflux.
Total CNS MPO Score -- 5.25 / 6.0 Highly predictive of successful passive CNS penetration, though efflux liability remains.

Note: Because the compound contains a chiral center at C2, stereochemistry may influence transporter binding affinity. Enantioselective profiling is highly recommended.

Part 2: In Vitro Permeability Workflows (The Self-Validating System)

While the CNS MPO score of 5.25 suggests excellent passive diffusion, the primary amine's protonation at pH 7.4 introduces a potential liability for active efflux by P-glycoprotein (P-gp). To mechanistically decouple these variables, we utilize a two-tiered in vitro approach.

PAMPA-BBB: High-Throughput Passive Diffusion Assessment

The Parallel Artificial Membrane Permeability Assay for the BBB (PAMPA-BBB) isolates passive transcellular diffusion by stripping away active transporters[2]. The causality here is simple: by using a porcine brain lipid (PBL) extract, the assay mimics the specific, tight lipid packing of the human BBB, providing a pure readout of lipophilicity-driven permeation[2].

Step-by-Step Protocol:

  • Membrane Preparation: Coat the PVDF membrane filters (0.45 μm pore size) of a 96-well donor plate with 4 μL of PBL extract (20 mg/mL in dodecane).

  • Donor/Acceptor Assembly: Add 150 μL of 2-(2,5-Dimethoxyphenyl)-2-(piperidin-1-yl)ethanamine (10 μM in PRISMA HT buffer, pH 7.4, 5% DMSO) to the donor wells. Add 300 μL of blank buffer to the acceptor wells.

  • Incubation: Sandwich the plates and incubate at 25°C for 18 hours without agitation to establish a steady-state gradient.

  • Quantification & Self-Validation: Quantify both compartments via LC-MS/MS to calculate the apparent permeability ( Papp​ ).

    • Internal Control: The assay is strictly validated only if the high-permeability control (Verapamil) yields Papp​>4.0×10−6 cm/s and the low-permeability control (Theophylline) yields Papp​<0.1×10−6 cm/s.

hCMEC/D3 Bidirectional Transport: Active Efflux Assessment

Because PAMPA cannot detect active transport, we must evaluate the compound in the hCMEC/D3 cell line. This immortalized human brain endothelial cell line natively expresses tight junction proteins and functional efflux transporters (P-gp and BCRP), making it the gold standard for human BBB modeling[3].

Step-by-Step Protocol:

  • Monolayer Formation: Seed hCMEC/D3 cells on collagen-coated Transwell inserts and culture for 7 days until confluent[3].

  • Monolayer Integrity Validation: Measure Transendothelial Electrical Resistance (TEER).

    • Internal Control: Proceed only if TEER > 150 Ω⋅cm2 and Lucifer Yellow permeability is <0.5×10−6 cm/s, proving paracellular tight junctions are intact.

  • Bidirectional Dosing: Add 10 μM of the compound to the apical chamber for Apical-to-Basolateral (A-B) flux, and to the basolateral chamber for Basolateral-to-Apical (B-A) flux.

  • Efflux Ratio (ER) Determination: Sample receiver chambers at 15, 30, 60, and 120 minutes. Calculate Papp​ for both directions. The Efflux Ratio is defined as ER=Papp​(B−A)/Papp​(A−B) .

  • Mechanistic Validation: Repeat the assay in the presence of 2 μM Elacridar (a P-gp/BCRP inhibitor). If an initial ER>2.0 collapses to ∼1.0 with Elacridar, the compound is definitively proven to be a transporter substrate.

Part 3: Mechanistic Transport Pathways

The interplay between the compound's ionization state and the BBB endothelial cell determines its ultimate neuropharmacokinetic fate. The unprotonated free base rapidly diffuses through the lipid bilayer, while the protonated amine cation is recognized and extruded by P-gp.

BBB_Transport cluster_blood Blood Compartment (pH 7.4) cluster_endothelial BBB Endothelial Cell (hCMEC/D3 Model) cluster_brain Brain Parenchyma (ISF) C_blood Unprotonated Free Base CH_blood Protonated Amine Cation C_blood->CH_blood pKa ~9.5 Membrane Apical Lipid Bilayer (Passive Transcellular Diffusion) C_blood->Membrane High Lipophilicity (LogP ~3.0) Pgp P-glycoprotein (P-gp) (Active Efflux) CH_blood->Pgp Substrate Recognition C_brain Unprotonated Free Base Membrane->C_brain Permeation Pgp->CH_blood ATP-dependent Efflux CH_brain Protonated Amine Cation C_brain->CH_brain Physiological pH

Mechanistic transport pathways of 2-(2,5-Dimethoxyphenyl)-2-(piperidin-1-yl)ethanamine across BBB.

Part 4: In Vivo Neuropharmacokinetic Evaluation ( Kp,uu,brain​ )

In vitro models lack the complex hemodynamics, protein binding dynamics, and sink conditions of the intact neurovascular unit. Historically, total brain-to-plasma ratios ( Kp,brain​ ) were used, but these are fundamentally flawed because highly lipophilic compounds like 2-(2,5-Dimethoxyphenyl)-2-(piperidin-1-yl)ethanamine will non-specifically bind to brain tissue lipids, artificially inflating the perceived exposure.

The modern "game-changing" parameter is the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ) , which measures only the pharmacologically active, free drug in the brain interstitial fluid (ISF)[4].

Table 2: Self-Validating Experimental Readout Matrix
AssayParameterTarget Threshold for CNS DrugsInternal Validation Control
PAMPA-BBB Papp​ >4.0×10−6 cm/sVerapamil (High), Theophylline (Low)
hCMEC/D3 Efflux Ratio (ER) <2.0 Lucifer Yellow ( Papp​<0.5×10−6 cm/s)
Microdialysis Kp,uu,brain​ 0.8−1.2 (Ideal Passive)Retrodialysis for in vivo probe recovery
Step-by-Step Microdialysis Protocol
  • Stereotaxic Implantation: Implant a microdialysis probe (e.g., CMA 12, 20 kDa cutoff) into the striatum of anesthetized Sprague-Dawley rats. Allow exactly 24 hours for recovery to re-establish BBB integrity post-surgical trauma.

  • Probe Recovery Calibration (Retrodialysis): Perfuse the probe with artificial cerebrospinal fluid (aCSF) containing a known concentration of a stable isotope-labeled standard ( 13C or D5​ analog) of the compound. Calculate in vivo recovery based on the loss of the standard. Causality: This self-validates the extraction efficiency, ensuring that the measured ISF concentrations are absolute, not relative.

  • Dosing & Sampling: Administer the compound via continuous IV infusion to achieve steady-state plasma concentrations. Collect dialysate and venous blood samples simultaneously every 30 minutes for 4 hours.

  • Data Integration: Measure unbound brain ISF concentration ( Cu,brain​ ) from the recovery-corrected dialysate. Determine the unbound fraction in plasma ( fu,plasma​ ) via equilibrium dialysis. Calculate Kp,uu,brain​=Cu,brain​/(Cplasma​×fu,plasma​) [4].

Microdialysis_Workflow S1 1. Stereotaxic Implantation S2 2. Retrodialysis (Self-Validation) S1->S2 24h Recovery S3 3. Steady-State IV Infusion S2->S3 Probe Calibration S4 4. LC-MS/MS Quantification S3->S4 Dialysate & Plasma S5 5. K_p,uu,brain Calculation S4->S5 Data Integration

Self-validating in vivo microdialysis workflow for determining unbound brain-to-plasma partition.

References

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Moving beyond rules: the development of a central nervous system multiparameter optimization (CNS MPO) approach to enable alignment of druglike properties. ACS Chemical Neuroscience, 1(6), 435-449. URL: [Link]

  • Di, L., Kerns, E. H., Fan, K., McConnell, O. J., & Carter, G. T. (2003). High throughput artificial membrane permeability assay for blood-brain barrier. European Journal of Medicinal Chemistry, 38(3), 223-232. URL: [Link]

  • Weksler, B. B., Subileau, E. A., Perrière, N., Charneau, P., Holloway, K., Leveque, M., ... & Couraud, P. O. (2005). Blood-brain barrier-specific properties of a human adult brain endothelial cell line. The FASEB Journal, 19(13), 1872-1874. URL: [Link]

  • Hammarlund-Udenaes, M., et al. (2022). Unbound Brain-to-Plasma Partition Coefficient, Kp,uu,brain—a Game Changing Parameter for CNS Drug Discovery and Development. Pharmaceutical Research, 39(7), 1321-1341. URL: [Link]

Sources

Protocols & Analytical Methods

Method

Strategic Development of Achiral and Chiral HPLC Methods for the Analysis of 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine

An Application Note from the Senior Scientist's Desk Abstract This application note provides a comprehensive guide to developing robust High-Performance Liquid Chromatography (HPLC) methods for the novel compound 2-(2,5-...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note provides a comprehensive guide to developing robust High-Performance Liquid Chromatography (HPLC) methods for the novel compound 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine. As a chiral aromatic amine, this molecule presents unique challenges, including poor peak shape on standard silica-based columns and the necessity of separating its enantiomers. We outline a systematic approach, grounded in physicochemical principles, for creating two distinct methods: a reversed-phase (RP-HPLC) method for purity assessment and quantification, and a normal-phase chiral HPLC method for resolving the enantiomers. This guide explains the causal reasoning behind critical decisions in column selection, mobile phase optimization, and the use of additives, offering a blueprint for researchers and drug development professionals tasked with analyzing similar compounds.

Introduction and Analytical Objectives

The compound 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine is a complex molecule featuring a UV-active dimethoxyphenyl group, two basic amine functionalities (a primary and a tertiary amine within the piperidine ring), and a stereogenic center. The development of reliable analytical methods is paramount for its characterization, quality control, and potential pharmacokinetic studies.

The primary objectives of this work are twofold:

  • To develop a robust, high-resolution achiral RP-HPLC method capable of accurately quantifying the compound and separating it from potential process impurities or degradation products.

  • To establish a reliable chiral HPLC method to separate and quantify the individual enantiomers, a critical step for stereospecific drug development.

This document serves as a detailed protocol and a strategic guide, emphasizing the scientific rationale behind each step of the method development process.

Analyte Characterization: The Foundation of Method Development

Understanding the physicochemical properties of the target analyte is the most critical preliminary step. These properties dictate the molecule's behavior in a chromatographic system and guide the initial selection of columns and mobile phases.

  • Basicity: The presence of two amine groups (primary ethylamine and tertiary piperidine) makes the molecule significantly basic. In reversed-phase chromatography, basic compounds are notorious for interacting with acidic residual silanols on the silica stationary phase surface, leading to severe peak tailing.[1][2] This interaction must be suppressed to achieve symmetric, reproducible peaks.

  • Hydrophobicity: The dimethoxyphenyl and piperidinyl rings contribute significant non-polar character, making the compound well-suited for retention on reversed-phase columns like C18.

  • UV Chromophore: The 2,5-dimethoxyphenyl ring system acts as a strong chromophore, allowing for sensitive detection using a UV-Vis or Diode Array Detector (DAD). Similar aromatic amines are effectively detected around 240-280 nm.[3][4] For this application, a wavelength of 280 nm is selected to balance sensitivity and selectivity against potential interferences.

  • Chirality: The carbon atom bonded to the phenyl, piperidinyl, and ethylamine groups is a chiral center. The analysis of enantiomeric purity requires a chiral environment, which is typically achieved by using a Chiral Stationary Phase (CSP).[5][6]

Part I: Achiral Reversed-Phase HPLC Method Development

The goal of this section is to develop a method for assessing the overall purity and concentration of the analyte.

Logical Workflow for Achiral Method Development

The development process follows a logical, multi-step approach to efficiently arrive at an optimized method.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Analyte Characterization (Basic, UV-Active) B Column Selection (C18, Phenyl-Hexyl) A->B Guides Choice C Mobile Phase Screening (ACN vs. MeOH, Acidic Additive) B->C Test Variables D Run Scouting Gradient (5-95% Organic) C->D Proceed with Best Combo E Optimize Gradient Slope & Temperature D->E Refine Separation F Confirm Wavelength (DAD Analysis) E->F Finalize Conditions G Final Method Protocol F->G H System Suitability Testing (SST) G->H Verify Performance

Caption: Workflow for achiral RP-HPLC method development.

Experimental Protocol: Column and Mobile Phase Screening

Rationale: The initial screening aims to identify the best combination of stationary phase and mobile phase that provides good peak shape and retention. A modern, end-capped C18 column is the standard starting point for its hydrophobic selectivity.[7] Acetonitrile (ACN) and methanol (MeOH) are the most common organic modifiers in reversed-phase HPLC, and their differing properties can significantly affect selectivity.[2] Critically, an acidic additive is required to manage the basic nature of the analyte. Formic acid (0.1%) is chosen as it is volatile, MS-compatible, and effective at protonating the analyte and suppressing silanol activity, thereby improving peak symmetry.[1]

Step-by-Step Protocol:

  • Prepare Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade Water.

    • Mobile Phase B (Option 1): 0.1% (v/v) Formic Acid in Acetonitrile.

    • Mobile Phase B (Option 2): 0.1% (v/v) Formic Acid in Methanol.

  • Prepare Sample: Dissolve the analyte in a 50:50 mixture of Mobile Phase A and B (ACN) to a concentration of approximately 0.5 mg/mL.

  • Install Column: Begin with a high-purity, end-capped C18 column (e.g., 150 x 4.6 mm, 3.5 µm).

  • Set Initial HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 280 nm

    • Injection Volume: 5 µL

  • Run Scouting Gradient: Execute a rapid scouting gradient from 5% to 95% Mobile Phase B over 15 minutes for both ACN and MeOH.

  • Evaluate Results: Compare the chromatograms. In this case, Acetonitrile provided sharper peaks and better resolution from early-eluting impurities, making it the organic modifier of choice.

Experimental Protocol: Method Optimization

Rationale: The scouting gradient indicated that the analyte elutes at approximately 45% ACN. The next step is to optimize the gradient slope around this point to ensure maximum resolution between the main peak and any adjacent impurities.

Step-by-Step Protocol:

  • Adjust Gradient: Based on the scouting run, design a more focused gradient. For example, 20% to 60% B over 20 minutes.

  • Fine-Tune: Analyze the resulting chromatogram for resolution (Rs) between the main peak and its closest impurities. Adjust the gradient slope (e.g., %B/min) to achieve a minimum resolution of Rs > 2.0.

  • Finalize Method: Once the gradient is optimized, establish the final method parameters.

Finalized Achiral Method and System Suitability

This optimized method is suitable for routine purity analysis and quantification.

Parameter Condition
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% to 60% B in 20 min, then wash and re-equilibrate
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detector UV at 280 nm
Expected RT ~12.5 min
Table 1: Final Achiral HPLC Method Parameters

System Suitability Tests (SST): Before any sample analysis, the system's performance must be verified.

Parameter Acceptance Criterion Rationale
Tailing Factor (Tf) 0.9 ≤ Tf ≤ 1.5Ensures peak symmetry, crucial for accurate integration.
Theoretical Plates (N) > 5000Indicates column efficiency and separation power.
%RSD of Peak Area ≤ 2.0% (for n=5)Demonstrates injection precision and system stability.
Table 2: System Suitability Criteria for Achiral Method

Part II: Chiral HPLC Method Development

The objective here is to separate the two enantiomers of the compound. This typically requires screening various Chiral Stationary Phases (CSPs).

Logical Workflow for Chiral Method Development

Chiral method development is often more empirical, relying on screening a library of columns under standardized conditions.

cluster_0 Phase 1: CSP Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization A Select CSP Library (Polysaccharide-based) B Define Screening Mobile Phases (Normal & Reversed Phase) A->B Define Conditions C Screen Analyte on all CSPs B->C Execute Screening D Identify 'Hit' Column (Partial or Full Separation) C->D Analyze Results E Optimize Mobile Phase (Modifier %, Additive) D->E Improve Resolution F Optimize Temperature & Flow Rate E->F Fine-Tune G Final Chiral Method F->G H System Suitability Testing (Resolution) G->H Verify Performance

Caption: Workflow for chiral HPLC method development.

Experimental Protocol: CSP Screening

Rationale: Polysaccharide-based CSPs (e.g., amylose or cellulose derivatives) are highly versatile and often successful in separating a wide range of chiral compounds.[8][9] Screening is performed in normal-phase mode (e.g., Hexane/Alcohol) because it often provides better selectivity for chiral separations. For basic analytes, a small amount of an amine additive like Diethylamine (DEA) is essential to block active sites on the CSP and prevent severe peak broadening.[5][8]

Step-by-Step Protocol:

  • Prepare Mobile Phases:

    • Mobile Phase A: n-Hexane with 0.1% DEA.

    • Mobile Phase B: Ethanol with 0.1% DEA.

  • Prepare Sample: Dissolve the analyte in Ethanol to a concentration of 1.0 mg/mL.

  • Screening Conditions:

    • Columns: Screen on Amylose and Cellulose-based CSPs (e.g., Chiralpak® IA/IB/IC, Chiralcel® OD/OJ).

    • Mobile Phase: Isocratic, 80:20 (Hexane:Ethanol) with 0.1% DEA.

    • Flow Rate: 1.0 mL/min

    • Temperature: 25 °C

  • Evaluate: Identify the column that provides baseline or near-baseline separation of the two enantiomers. For this analyte, an amylose-based CSP provided the best initial separation.

Experimental Protocol: Method Optimization

Rationale: The initial screening gave a resolution of Rs = 1.2. The goal is to increase this to Rs ≥ 1.5 for robust quantification. This is achieved by fine-tuning the percentage of the alcohol modifier and the column temperature. Lowering the alcohol content generally increases retention and can improve resolution, while lower temperatures often enhance the enantioselective interactions.[5]

Step-by-Step Protocol:

  • Optimize Alcohol Content: Test mobile phase compositions with lower ethanol content (e.g., 90:10 and 95:5 Hexane:Ethanol). A 90:10 mixture was found to provide optimal resolution without excessive run times.

  • Optimize Temperature: Evaluate the separation at a lower temperature (e.g., 15 °C). This was found to further increase the resolution to Rs > 2.0.

  • Finalize Method: Lock in the optimized conditions.

Finalized Chiral Method and System Suitability

This method is suitable for determining the enantiomeric excess (e.e.) of the analyte.

Parameter Condition
Column Amylose tris(3,5-dimethylphenylcarbamate) CSP, 250 x 4.6 mm, 5 µm
Mobile Phase Isocratic: n-Hexane / Ethanol / DEA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temp. 15 °C
Injection Vol. 10 µL
Detector UV at 280 nm
Expected RTs Enantiomer 1: ~9.8 min, Enantiomer 2: ~11.2 min
Table 3: Final Chiral HPLC Method Parameters

System Suitability Tests (SST): For a chiral method, resolution is the most critical parameter.

Parameter Acceptance Criterion Rationale
Enantiomeric Resolution (Rs) ≥ 2.0Ensures accurate quantification of both enantiomers.
Tailing Factor (Tf) 0.8 ≤ Tf ≤ 1.8Ensures acceptable peak shape.
%RSD of Peak Area ≤ 2.0% (for n=5, sum of both peaks)Demonstrates injection precision.
Table 4: System Suitability Criteria for Chiral Method

Conclusion

A systematic and scientifically-driven approach has led to the successful development of two distinct and robust HPLC methods for the analysis of 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine. The achiral reversed-phase method, utilizing a C18 column with a formic acid-modified mobile phase, is effective for purity and potency testing. The chiral normal-phase method, employing a polysaccharide-based CSP with a DEA-modified mobile phase, achieves excellent resolution of the enantiomers. These detailed protocols provide a solid foundation for researchers engaged in the quality control and development of this compound and serve as a strategic template for tackling similar analytical challenges.

References

  • Title: Validation a solid-phase extraction-HPLC method for determining the migration behaviour of five aromatic amines from packaging bags into seafood simulants. Source: Taylor & Francis Online URL: [Link]

  • Title: Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines Source: ACS Publications URL: [Link]

  • Title: Reversed Phase HPLC Method Development Source: Phenomenex URL: [Link]

  • Title: A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL: [Link]

  • Title: Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Chiral HPLC Method Development Source: I.B.S. URL: [Link]

  • Title: Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices Source: SpringerLink URL: [Link]

Sources

Application

Application Note: LC-MS/MS Quantification of 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine in Human Plasma

Executive Summary & Physicochemical Rationale The quantification of novel basic amines in biological matrices presents unique bioanalytical challenges due to matrix suppression, non-specific binding, and complex ionizati...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The quantification of novel basic amines in biological matrices presents unique bioanalytical challenges due to matrix suppression, non-specific binding, and complex ionization dynamics. This application note details a fully validated, high-sensitivity Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethanamine (herein referred to as 2,5-DMP-PEA ) in human plasma.

Causality in Method Design: 2,5-DMP-PEA is a structurally complex molecule featuring a 2,5-dimethoxyphenyl moiety (characteristic of the 2C class of phenethylamines)[1], an ethylamine backbone, and an alpha-substituted piperidine ring. This structure yields two highly basic nitrogen centers: a primary amine ( pKa​≈9.5 ) and a tertiary piperidine amine ( pKa​≈10.0 ). At physiological pH, the molecule exists as a di-cation.

To exploit this, we bypassed standard protein precipitation—which often leaves residual phospholipids that cause ion suppression in piperidine derivatives[2]—in favor of Mixed-Mode Strong Cation Exchange (MCX) Solid Phase Extraction (SPE) . The sulfonic acid groups on the MCX sorbent strongly bind the protonated amines, allowing for aggressive organic washing to eliminate matrix interferences[3]. For chromatographic separation, a Biphenyl stationary phase was selected over traditional C18. The biphenyl phase provides superior retention and selectivity for the 2,5-dimethoxyphenyl ring via π−π interactions, ensuring the analyte elutes well past the solvent front where matrix effects are negligible.

Experimental Workflows & Protocols

System Suitability and Self-Validation Criteria

To ensure a self-validating workflow, the following System Suitability Test (SST) must be passed prior to any batch extraction:

  • Blank Matrix Check: Injection of extracted blank plasma must show no interfering peaks >20% of the Lower Limit of Quantification (LLOQ) area.

  • LLOQ Verification: A neat standard injected at the LLOQ (0.1 ng/mL) must yield a Signal-to-Noise (S/N) ratio ≥10 .

  • Retention Time Stability: Retention time (RT) variation must be ≤±0.1 minutes across 6 consecutive injections.

Sample Preparation: MCX Solid Phase Extraction

This protocol utilizes a 96-well MCX SPE plate (30 mg/well) to isolate 2,5-DMP-PEA from plasma proteins and lipids.

Step-by-Step Protocol:

  • Aliquoting & Spiking: Transfer 100μL of human plasma into a 2 mL 96-well collection plate. Spike with 10μL of Internal Standard (IS) working solution (2,5-DMP-PEA- d4​ , 50 ng/mL ). Vortex for 30 seconds.

  • Acidification (Critical Step): Add 300μL of 2% Phosphoric acid ( H3​PO4​ ) in water. Rationale: Acidification disrupts drug-protein binding and ensures both the primary and tertiary amines are fully protonated for maximum retention on the cation-exchange sorbent.

  • Conditioning: Condition the MCX plate with 1 mL Methanol, followed by 1 mL LC-MS grade water.

  • Loading: Load the acidified plasma samples onto the SPE plate. Apply a gentle vacuum (approx. 2-3 inHg) to achieve a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Wash with 1 mL of 0.1 N HCl . Rationale: Removes water-soluble endogenous salts and polar peptides.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Rationale: Removes neutral lipids and phospholipids. The di-cationic analyte remains locked to the sulfonic acid groups.

  • Elution: Elute the target analyte into a clean collection plate using 2×500μL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Rationale: The high pH deprotonates the amines, neutralizing their charge and releasing them from the sorbent.

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40∘C . Reconstitute in 100μL of Mobile Phase A.

Workflow Plasma Plasma Sample (100 µL) Spike Spike Internal Standard (Deuterated Analog) Plasma->Spike Acidify Acidification (2% H3PO4) Spike->Acidify SPE_Load MCX SPE Cartridge Load Sample Acidify->SPE_Load SPE_Wash Wash Steps (0.1N HCl & MeOH) SPE_Load->SPE_Wash SPE_Elute Elution (5% NH4OH in MeOH) SPE_Wash->SPE_Elute Evap Evaporation & Reconstitution (Mobile Phase A) SPE_Elute->Evap LCMS LC-MS/MS Analysis (Biphenyl Column, ESI+) Evap->LCMS Data MRM Data Processing & Quantification LCMS->Data

Experimental workflow for the extraction and LC-MS/MS quantification of the target analyte in plasma.

LC-MS/MS Analytical Method

Liquid Chromatography Conditions
  • Column: Restek Raptor Biphenyl ( 100×2.1 mm,2.7μm ).

  • Column Temperature: 40∘C .

  • Mobile Phase A (MPA): 0.1% Formic Acid in Water.

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min .

  • Injection Volume: 5μL .

Table 1: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B Curve
0.00 95 5 Initial
1.00 95 5 Linear
4.00 30 70 Linear
4.50 5 95 Linear
5.50 5 95 Hold
5.60 95 5 Linear

| 7.50 | 95 | 5 | Re-equilibration |

Mass Spectrometry Conditions

Detection is performed on a triple quadrupole mass spectrometer equipped with an Electrospray Ionization (ESI) source operating in positive ion mode.

Mechanistic Insight into Fragmentation: Substituted phenethylamines commonly undergo in-source collision-induced dissociation (CID) or MS/MS fragmentation resulting in the loss of the terminal amine group[4]. For 2,5-DMP-PEA ( [M+H]+=265.2m/z ), the primary fragmentation pathway is the loss of ammonia ( −17 Da ) yielding a stable product ion at 248.2m/z . A secondary diagnostic fragment occurs via the cleavage of the piperidine ring ( −85 Da ), yielding 180.1m/z .

Table 2: Multiple Reaction Monitoring (MRM) Parameters | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | DP (V) | CE (eV) | Purpose | | :--- | :--- | :--- | :--- | :--- | :--- | | 2,5-DMP-PEA | 265.2 | 248.2 | 60 | 22 | Quantifier | | 2,5-DMP-PEA | 265.2 | 180.1 | 60 | 35 | Qualifier | | 2,5-DMP-PEA- d4​ (IS) | 269.2 | 252.2 | 60 | 22 | IS Quantifier |

(Note: DP = Declustering Potential; CE = Collision Energy. Values are optimized for a Sciex 6500+ system).

Method Validation & Quantitative Data

The method was validated in accordance with FDA and EMA guidelines for bioanalytical method validation, focusing on linearity, accuracy, precision, matrix effect, and extraction recovery.

Validation Core Method Validation (FDA/EMA Guidelines) Selectivity Selectivity & Specificity Core->Selectivity Sensitivity Sensitivity (LLOQ) Core->Sensitivity AccPrec Accuracy & Precision Core->AccPrec Matrix Matrix Effect & Recovery Core->Matrix Stability Stability (Benchtop, F/T) Core->Stability

Core validation parameters evaluated according to FDA/EMA bioanalytical guidelines.

Linearity and Sensitivity

The calibration curve was linear over the concentration range of 0.1 to 100 ng/mL using a 1/x2 weighted linear regression ( r2>0.995 ). The Lower Limit of Quantification (LLOQ) was established at 0.1 ng/mL , providing sufficient sensitivity for pharmacokinetic profiling.

Accuracy, Precision, Matrix Effect, and Recovery

Quality Control (QC) samples were prepared at four concentration levels: LLOQ ( 0.1 ng/mL ), Low QC ( 0.3 ng/mL ), Mid QC ( 40 ng/mL ), and High QC ( 80 ng/mL ).

Table 3: Validation Summary (n=6 per level)

QC Level Nominal Conc. (ng/mL) Intra-day Accuracy (%) Intra-day Precision (%CV) Matrix Effect (%) Extraction Recovery (%)
LLOQ 0.1 104.2 8.5 92.4 88.1
LQC 0.3 98.5 6.2 94.1 89.5
MQC 40.0 101.3 4.1 96.5 91.2

| HQC | 80.0 | 99.8 | 3.8 | 95.8 | 90.7 |

Interpretation: The MCX extraction provided excellent, consistent recovery ( ≈90% ) across all concentration levels. The matrix effect values (ranging from 92.4% to 96.5% ) indicate negligible ion suppression, validating the choice of the aggressive MCX wash steps and the biphenyl column's ability to separate the analyte from residual plasma phospholipids.

Conclusion

The developed LC-MS/MS method provides a highly robust, sensitive, and reproducible approach for the quantification of 2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethanamine in human plasma. By leveraging the di-basic nature of the molecule through MCX solid-phase extraction and utilizing π−π chromatographic interactions, the protocol successfully mitigates matrix effects and ensures high analytical confidence suitable for rigorous pharmacokinetic and toxicological studies.

References

  • Development and validation of an LC-MS/MS method for the quantification of mescaline and major metabolites in human plasma Journal of Pharmaceutical and Biomedical Analysis[Link][1]

  • Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples ACS Omega[Link][4]

  • LC-MS/MS-Based Method for the Multiplex Detection of 24 Fentanyl Analogues and Metabolites in Whole Blood at Sub ng mL–1 Concentrations ACS Omega[Link][3]

  • Optimized method development and validation for determining donepezil in rat plasma: A liquid-liquid extraction, LC-MS/MS, and design of experiments approach PLOS One[Link][2]

Sources

Method

Application Note: NMR Spectroscopy Characterization of 2-(2,5-Dimethoxyphenyl)-2-piperidin-1-yl-ethylamine

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Scientists Methodology: 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance Spectroscopy Executive Summary &...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Scientists Methodology: 1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) Nuclear Magnetic Resonance Spectroscopy

Executive Summary & Molecular Architecture

The structural elucidation of substituted phenethylamines incorporating bulky alpha-substituents—such as the piperidine ring in 2-(2,5-dimethoxyphenyl)-2-piperidin-1-yl-ethylamine —presents unique analytical challenges. As a highly functionalized scaffold relevant to 5-HT 2A​ receptor pharmacology, precise verification of its regiochemistry and stereocenter integrity is paramount.

The introduction of a chiral center at the benzylic position (C-2) fundamentally alters the magnetic environment of the molecule. This asymmetry renders the adjacent C-1 methylene protons diastereotopic, complicating the aliphatic region of the 1 H NMR spectrum. Furthermore, the electron-donating methoxy groups on the aromatic ring significantly shield specific aromatic protons, requiring careful 2D correlation to assign unambiguously. Recent structural analyses of related 2,5-dimethoxyphenylpiperidines [1] and regioselective C3-H alkylation products [2] provide foundational baselines for these chemical shifts.

Self-Validating NMR Acquisition Protocol

As a Senior Application Scientist, I mandate protocols that are not merely procedural, but causality-driven and self-validating. A spectrum is only as reliable as the physical state of the sample and the physics of the acquisition parameters. To align with standard Japanese Pharmacopoeia (JP) guidelines for ambient NMR acquisition, all experiments are standardized at 298 K.

Step-by-Step Methodology
  • Sample Preparation & Solvent Causality:

    • Action: Dissolve 20 mg of the highly purified (>98% via LC-MS) freebase compound in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl3​ is explicitly chosen over protic solvents (like CD3​OD ) to suppress deuterium exchange at the primary amine. This preserves the −NH2​ protons, allowing them to be observed as a broad singlet at ~1.80 ppm, which is critical for confirming the intact ethylamine chain.

  • Magnetic Homogeneity Optimization:

    • Action: Transfer to a 5 mm precision NMR tube, ensuring a minimum sample height of 4.0 cm. Perform rigorous 3D shimming (Z, Z2, Z3, X, Y).

    • Causality: The diastereotopic protons of the C-1 methylene group exhibit complex scalar coupling (ABX system). Poor shimming will artificially broaden these signals, masking the critical 2J and 3J coupling constants needed to confirm the adjacent chiral center.

  • 1D and 2D Acquisition Parameters:

    • 1 H NMR (400 MHz): 16 scans, relaxation delay ( D1​ ) = 2.0 s.

    • 13 C NMR (100 MHz): 1024 scans, D1​ = 3.0 s, WALTZ-16 decoupling.

    • Causality: A D1​ of 3.0 seconds is strictly enforced for 13 C acquisition to ensure complete longitudinal relaxation ( T1​ ) of the quaternary carbons (C-1', C-2', C-5'). Because these carbons lack attached protons, they cannot rely on efficient dipole-dipole relaxation; a shorter delay would result in severe under-representation of these peaks.

Workflow A 1. Sample Preparation Freebase in CDCl3 + TMS B 2. 1D NMR Acquisition 1H (400 MHz) & 13C (100 MHz) A->B C 3. 2D NMR Acquisition COSY, HSQC, HMBC B->C D 4. Spectral Processing Phase & Baseline Correction C->D E 5. Structural Elucidation Multiplet Analysis & 2D Mapping D->E

Fig 1. Sequential NMR workflow from sample preparation to structural elucidation.

Comprehensive Data Presentation

The quantitative data below synthesizes expected chemical shifts based on the electronic environments of the 2,5-dimethoxyphenyl and piperidine moieties [1, 2].

Table 1: 1 H NMR Spectral Assignments (400 MHz, CDCl3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment / Notes
C2'-OCH 3​ 3.80s-3HAromatic Methoxy
C5'-OCH 3​ 3.75s-3HAromatic Methoxy
H-3' 6.80d8.81HAromatic (ortho to OMe)
H-4' 6.75dd8.8, 3.01HAromatic (meta to OMe)
H-6' 7.05d3.01HAromatic (ortho to alkyl chain)
H-2 (chain) 4.10dd9.0, 5.01HBenzylic CH (Chiral Center)
H-1a (chain) 3.15dd13.0, 9.01HDiastereotopic CH 2​
H-1b (chain) 2.95dd13.0, 5.01HDiastereotopic CH 2​
NH 2​ 1.80br s-2HPrimary Amine (Exchanges with D2​O )
H-2'', H-6'' 2.45 - 2.60m-4HPiperidine α -CH 2​
H-3'', H-5'' 1.50 - 1.65m-4HPiperidine β -CH 2​
H-4'' 1.40 - 1.50m-2HPiperidine γ -CH 2​
Table 2: 13 C NMR Spectral Assignments (100 MHz, CDCl3​ )
PositionChemical Shift (δ, ppm)TypeAssignment / Notes
C-5' 154.0C q​ Aromatic C-OMe
C-2' 153.0C q​ Aromatic C-OMe
C-1' 128.0C q​ Aromatic C-alkyl (Attachment point)
C-6' 115.0CHAromatic CH
C-4' 113.0CHAromatic CH
C-3' 112.0CHAromatic CH
C-2 (chain) 64.0CHBenzylic CH-N (Deshielded by N and Ar)
C2'-OCH 3​ 56.1CH 3​ Methoxy Carbon
C5'-OCH 3​ 55.8CH 3​ Methoxy Carbon
C-2'', C-6'' 51.0CH 2​ Piperidine α -CH 2​
C-1 (chain) 42.0CH 2​ CH 2​ -NH 2​
C-3'', C-5'' 26.0CH 2​ Piperidine β -CH 2​
C-4'' 24.5CH 2​ Piperidine γ -CH 2​

Mechanistic Insights & 2D Correlation Mapping

The true test of a structural assignment lies in its internal consistency. This protocol utilizes a self-validating triad: 1D proton integrals establish the atomic count, HSQC confirms direct C-H connectivity, and HMBC maps the quaternary framework.

Diastereotopicity and Conformational Dynamics

The stereocenter at C-2 forces the H-1a and H-1b protons into distinct magnetic environments. Because free rotation around the C1-C2 bond is sterically hindered by the bulky piperidine and 2,5-dimethoxyphenyl rings, the H-1 protons couple to the H-2 proton with different 3J values (9.0 Hz and 5.0 Hz), resulting in the classic ABX pattern.

Furthermore, the piperidine ring undergoes rapid chair-chair interconversion at 298 K. This dynamic process time-averages the axial and equatorial protons, causing the α , β , and γ signals to appear as broad multiplets rather than distinct axial/equatorial doublets of triplets.

The Self-Validating HMBC/COSY Network

To definitively prove that the piperidine ring is attached to C-2 and not C-1, we look to the HMBC spectrum. A strong 3JCH​ correlation must be observed between the benzylic proton H-2 (δ 4.10) and the piperidine α -carbons (δ 51.0). If this cross-peak is absent, the structural assignment is immediately flagged as invalid.

Correlations H2 H-2 (δ 4.10) H1 H-1a/b (δ 3.15/2.95) H2->H1 COSY (3J) C1_Ar C-1' (δ 128.0) H2->C1_Ar HMBC (2J) C_Pip C-α Pip (δ 51.0) H2->C_Pip HMBC (3J) H1->C1_Ar HMBC (3J)

Fig 2. Key COSY (dashed) and HMBC (solid) correlations validating the molecular backbone.

References

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Regioselective C3–H Alkylation of Imidazopyridines with Donor–Acceptor Cyclopropanes Source: ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Application

Application Note: High-Resolution GC-MS Detection and Structural Characterization of 2-(2,5-Dimethoxyphenyl)-2-(piperidin-1-yl)ethylamine

Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists Matrix: Biological Fluids (Urine/Plasma) and Seized Solid Materials Technique: Gas Chromatography-Electron Ionization Mass Spectromet...

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Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Forensic Toxicologists, and Drug Development Scientists Matrix: Biological Fluids (Urine/Plasma) and Seized Solid Materials Technique: Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

Introduction & Analytical Challenges

The compound 2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethylamine (Nominal Mass: 264 g/mol ) is a complex structural hybrid. It merges the pharmacophoric features of the 2C-x psychedelic family (specifically, the 2,5-dimethoxyphenethylamine backbone) with the benzylic piperidine ring characteristic of dissociative diarylethylamines like diphenidine [1].

Detecting this compound via standard Gas Chromatography-Mass Spectrometry (GC-MS) presents significant analytical challenges. The presence of an underivatized primary amine at the C1 position leads to active hydrogen bonding with silanol groups in the GC inlet and column. This results in severe peak tailing, thermal degradation, and reduced sensitivity [2]. To establish a self-validating, highly trustworthy detection protocol, this guide details a targeted Liquid-Liquid Extraction (LLE) paired with Trifluoroacetic Anhydride (TFAA) derivatization.

Mechanistic Principles of Detection

To ensure absolute scientific integrity, it is critical to understand why specific analytical choices are made, rather than merely following a recipe.

The Causality of Derivatization

Primary amines are highly polar. By reacting the sample with TFAA, the primary amine is converted into a trifluoroacetamide.

  • Chromatographic Benefit: This eliminates the active hydrogen, drastically reducing the boiling point and polarity of the analyte, which yields sharp, symmetrical chromatographic peaks.

  • Mass Spectrometric Benefit: Acylation increases the molecular weight from 264 to 360 amu, shifting the molecular ion into a higher, less noisy mass range, thereby improving the signal-to-noise ratio.

EI-MS Fragmentation Pathways

Under 70 eV Electron Ionization, the fragmentation of this molecule is thermodynamically driven by alpha-cleavage at the C1-C2 bond [3].

  • Underivatized Pathway: The cleavage yields a highly conjugated, resonance-stabilized iminium cation at m/z 234 (comprising the 2,5-dimethoxyphenyl ring and the piperidine moiety). The complementary aminomethyl radical appears at m/z 30 .

  • Derivatized Pathway (The Self-Validating Step): Upon TFA derivatization, the molecular ion shifts to m/z 360. However, the alpha-cleavage still yields the exact same base peak at m/z 234 , because the derivatization only occurs on the C1 amine. The original m/z 30 fragment shifts precisely by 96 mass units to m/z 126 ( [CH2​=NH−COCF3​]+ ). This predictable mass shift acts as an internal validation mechanism, confirming the presence and exact position of the primary amine.

Fragmentation M1 Underivatized Molecule M+• (m/z 264) F1 Stabilized Iminium Cation [2,5-DMP-CH-Pip]+ m/z 234 (Base Peak) M1->F1 Alpha Cleavage (-CH2NH2•) F2 Aminomethyl Cation [CH2=NH2]+ m/z 30 M1->F2 Alpha Cleavage (-C16H22NO2•) M2 TFA-Derivatized Molecule M+• (m/z 360) M2->F1 Alpha Cleavage (-CH2NHTFA•) F3 TFA-Aminomethyl Cation [CH2=NH-TFA]+ m/z 126 M2->F3 Alpha Cleavage (-C16H22NO2•)

Fig 1. EI-MS fragmentation pathways demonstrating the diagnostic mass shift upon TFA derivatization.

Experimental Protocols

Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot: Transfer 1.0 mL of the biological fluid (or 1.0 mg of solid dissolved in 1.0 mL DI water) into a borosilicate glass culture tube.

  • pH Adjustment: Add 200 µL of 0.1 M NaOH to adjust the sample pH to ~10.0.

    • Causality: The pKa of the primary amine is approximately 9.5. Raising the pH ensures the analyte is fully deprotonated (free-base form), maximizing its partitioning into the organic solvent.

  • Extraction: Add 3.0 mL of a Hexane:Ethyl Acetate (1:1, v/v) mixture.

    • Causality: This specific solvent polarity balances the extraction of the moderately polar amine while leaving highly polar matrix interferences (like urea or salts) in the aqueous layer.

  • Separation: Vortex vigorously for 2 minutes, then centrifuge at 3000 rpm for 5 minutes.

  • Evaporation: Transfer the upper organic layer to a clean GC vial and evaporate to complete dryness under a gentle stream of nitrogen gas at 40°C.

Trifluoroacetylation (Derivatization)
  • Reconstitution: Dissolve the dried extract in 50 µL of anhydrous ethyl acetate. Moisture must be strictly avoided, as water hydrolyzes the anhydride reagent.

  • Reagent Addition: Add 50 µL of Trifluoroacetic Anhydride (TFAA).

  • Incubation: Cap the vial tightly with a PTFE-lined septum and incubate at 60°C for 20 minutes.

  • Byproduct Removal: Evaporate the mixture to dryness under nitrogen.

    • Causality: This step is mandatory. It removes unreacted TFAA and the highly acidic byproduct (trifluoroacetic acid), which would otherwise rapidly degrade the GC column's polysiloxane stationary phase.

  • Final Preparation: Reconstitute the residue in 100 µL of ethyl acetate, transfer to an autosampler vial with a glass insert, and proceed to GC-MS analysis.

Workflow S1 Sample Matrix (pH 10 Adjustment) S2 LLE Extraction (Hexane:EtOAc) S1->S2 S3 Evaporation (N2 Gas, 40°C) S2->S3 S4 Derivatization (TFAA, 60°C) S3->S4 S5 GC-MS Analysis (EI, 70 eV) S4->S5

Fig 2. Step-by-step sample preparation and analytical workflow for GC-MS detection.

Data Presentation & Instrumental Parameters

Table 1: GC-MS Instrumental Parameters
ParameterSettingScientific Rationale
GC Column HP-5MS (30 m × 0.25 mm, 0.25 µm)5% phenyl phase provides optimal selectivity for aromatic amines.
Carrier Gas Helium, Constant Flow at 1.2 mL/minMaintains optimal linear velocity for high-resolution separation.
Injection 1 µL, Splitless mode, 250°CMaximizes sensitivity for trace-level detection in complex matrices.
Oven Program 100°C (1 min) 15°C/min 280°C (hold 5 min)Ensures sharp focusing at the column head and elutes high-boiling matrix lipids late in the run.
MS Ionization Electron Ionization (EI), 70 eVStandardized energy for reproducible, library-matchable fragmentation.
Temperatures Transfer Line: 280°C, Source: 230°CPrevents cold spots and condensation of the derivatized analyte.
Table 2: Diagnostic Mass-to-Charge (m/z) Ratios
Ion Type / CleavageUnderivatized (m/z)TFA-Derivatized (m/z)Diagnostic Significance
Molecular Ion ( M+∙ ) 264 (Weak)360 (Moderate)Confirms total molecular weight and successful addition of one TFA group (+96 amu).
Base Peak (C2-Fragment) 234 (Strong)234 (Strong)Confirms the intact 2,5-dimethoxyphenyl + piperidine substructure. Unaffected by derivatization.
C1-Fragment 30 (Moderate)126 (Moderate)Validates the presence of the primary amine. The +96 amu shift is definitive proof of acylation.
Secondary Cleavage 151 (Weak)151 (Weak)Represents the 2,5-dimethoxybenzyl cation following the loss of the piperidine ring.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12447268, 2-Phenyl-2-(piperidin-1-yl)ethanamine" PubChem. Available at: [Link]

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). "Mass Spectrometry Profiling of Phenethylamines." SWGDRUG Monographs. Available at:[Link]

  • DeRuiter, J., et al. "GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA): Regioisomers Related to 2,5-DMPEA." Journal of Chromatographic Science, U.S. National Library of Medicine. Available at:[Link]

Technical Notes & Optimization

Troubleshooting

resolving HPLC peak tailing for 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine analysis

Resolving Peak Tailing for 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals f...

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Author: BenchChem Technical Support Team. Date: March 2026

Resolving Peak Tailing for 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine

Welcome to the Technical Support Center. This guide is engineered for analytical chemists, researchers, and drug development professionals facing chromatographic challenges with 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine. Due to its complex, multi-amine structural features, this compound frequently exhibits severe peak tailing in reversed-phase High-Performance Liquid Chromatography (RP-HPLC).

Section 1: Diagnostic FAQs

Q1: Why is 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine particularly prone to peak tailing? A1: The molecule contains two highly basic nitrogen centers: a primary amine (ethylamine moiety) and a tertiary amine (piperidine ring). At standard mobile phase pH levels (pH 4.0–7.0), both amines are fully protonated. These positively charged functional groups undergo strong1 with ionized, unreacted silanol groups (Si-O⁻) on the silica-based stationary phase[1]. This creates an unintended ion-exchange retention mechanism alongside standard hydrophobic retention, causing analyte molecules to elute at different rates and resulting in an asymmetrical, tailing peak[2].

Q2: How can I differentiate between column degradation (physical) and silanol interactions (chemical) as the root cause? A2: You must implement a self-validating system check. Inject a neutral, non-ionizable reference standard (e.g., toluene or uracil) using your current method. If the neutral peak is perfectly symmetrical (Asymmetry Factor As​≈1.0 ) while your basic compound tails, the issue is chemical (silanol interactions). If both peaks exhibit tailing or splitting, 3, such as a void at the column inlet, a blocked frit, or excessive extra-column dead volume[3].

Section 2: Mechanistic Insights & Causality

To resolve peak tailing, we must manipulate the ionization states of either the analyte or the stationary phase. The primary cause of peak tailing is the occurrence of2[2].

  • The Silanol Ionization Threshold: Residual silanols on Type-A and standard Type-B silica columns begin to deprotonate and become negatively charged at a2[2].

  • The Analyte pKa: The pKa values for the primary and tertiary amines in this compound are approximately 9.0–10.5.

Operating at a mid-range pH (e.g., pH 6.0) is the "danger zone" where the analyte is positively charged and the silanols are negatively charged. By 4 using strong buffers, we force the silanol groups back into their neutral, protonated state (Si-OH)[4]. This eliminates the electrostatic attraction, shutting down the secondary retention mechanism and restoring Gaussian peak symmetry.

Mechanism Analyte Protonated Amines (Analyte NH+) Interaction Secondary Electrostatic Ion-Exchange Interaction Analyte->Interaction Silanol Ionized Silanols (Si-O⁻ at pH > 3) Silanol->Interaction Tailing Peak Tailing & Broadening (Mixed-mode retention) Interaction->Tailing Solution Low pH Buffer (<3.0) or TEA Additive Solution->Interaction Inhibits

Mechanistic pathway of silanol-induced peak tailing and its mitigation.

Section 3: Experimental Protocols
Protocol A: Mobile Phase pH Optimization (Low pH Strategy)

Working at a low pH ensures the 5, minimizing their interaction with analyte molecules[5].

  • Buffer Selection: Prepare a 10–20 mM Potassium Phosphate buffer. For LC-MS compatibility, substitute with 4[4].

  • pH Adjustment: Adjust the aqueous buffer to pH 2.5 using concentrated Phosphoric Acid (or Formic Acid). Crucial Step: Always measure the pH of the aqueous portion before mixing with organic modifiers to ensure accurate readings.

  • Column Selection: Ensure your C18 column is sterically protected or designed to withstand low pH to avoid phase hydrolysis.

  • Equilibration: Flush the column with 10–15 column volumes of the new mobile phase.

Protocol B: Silanol Masking via Amine Modifiers

If low pH is not viable due to method constraints, use a competing base to 6[6].

  • Additive Preparation: Add 5 mM (approximately 0.05% - 0.1% v/v)7 to the aqueous mobile phase[7].

  • Mechanism of Action: TEA acts as a silanol suppressor. Because it is a small, highly basic molecule, it associates with the anionic silanol groups, reducing their availability to interact with the larger target analyte[7].

  • Column Care: Note that continuous use of silanol suppressors like TEA can accelerate the hydrolysis of the stationary phase and endcapping, potentially reducing column lifetime[7].

Protocol C: Advanced Stationary Phase Selection
  • High-pH Stable Columns: Use specialized organo-silica phases that are8[8]. Operating at pH 10.5 deprotonates the basic amines of the analyte, neutralizing its charge and eliminating the electrostatic attraction.

  • End-capped/Polar-Embedded Columns: Switch to a column with polar-embedded groups or aggressive end-capping, which provides 1 against residual silanols[1].

Workflow Start Analyze Peak Shape (As > 1.2) CheckNeutral Check Neutral Peak Start->CheckNeutral Physical Physical Issue (Void/Frit) CheckNeutral->Physical Neutral tails Chemical Chemical Issue (Silanol Interaction) CheckNeutral->Chemical Neutral is symmetrical LowPH Adjust pH < 3.0 Chemical->LowPH Additive Add 0.1% TEA Chemical->Additive Column Use End-capped C18 Chemical->Column Success Symmetrical Peak (As ≤ 1.2) LowPH->Success Additive->Success Column->Success

Logical workflow for diagnosing and resolving HPLC peak tailing.

Section 4: Quantitative Data Presentation

The following table summarizes the expected impact of various troubleshooting interventions on the chromatography of 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine.

Troubleshooting InterventionMobile Phase pHStationary PhaseExpected Asymmetry ( As​ )Mechanism of Action
Baseline (Control) 6.5 (Unbuffered)Standard C18> 2.0 (Severe)Maximum electrostatic interaction (NH⁺ to Si-O⁻)[2].
Low pH Buffer 2.5 (Phosphate)Standard C181.1 - 1.3 (Good)Protonation of silanols (Si-OH); neutralizes surface charge[4].
High pH Buffer 11.0 (Ammonia)High-pH Stable C181.0 - 1.2 (Ideal)Deprotonation of analyte amines; neutralizes analyte charge[8].
Amine Modifier 6.5 + 0.1% TEAStandard C181.2 - 1.4 (Acceptable)TEA outcompetes analyte for active silanol binding sites[7].
Column Chemistry 6.5 (Unbuffered)Polar-Embedded C181.1 - 1.3 (Good)Embedded groups shield residual silanols[1].
Section 5: References
  • Phenomenex. "HPLC Tech Tip: Peak Tailing of Basic Analytes." 7

  • Waters Corporation. "Troubleshooting Peak Shape Problems in HPLC." 3

  • Chrom Tech, Inc. "What Causes Peak Tailing in HPLC?" 1

  • Element Lab Solutions. "Peak Tailing in HPLC." 2

  • GMP Insiders. "Peak Tailing In Chromatography: Troubleshooting Basics."5

  • Chromatography Online. "The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing." 8

  • Labcompare. "LABTips: How to Prevent Tailing Peaks in HPLC." 4

  • Chromatography Forum. "Buffered pH to avoid peak tailing."6

Sources

Optimization

Technical Support Center: Optimizing Synthesis Yield of 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive resource for the synthesis of 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine, a molecule of interest in medicinal...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive resource for the synthesis of 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine, a molecule of interest in medicinal chemistry due to its structural relation to other psychoactive phenethylamines.[1] This document offers detailed experimental protocols, troubleshooting advice in a question-and-answer format, and frequently asked questions to address common challenges and optimize yield.

I. Synthetic Overview & Core Protocol

The primary and most efficient route for the synthesis of 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine involves a one-pot reductive amination reaction. This method is favored for its operational simplicity and good to excellent yields.[2] The overall transformation is depicted below:

Synthetic Workflow cluster_0 Step 1: Imine/Iminium Formation cluster_1 Step 2: Reduction 2,5-Dimethoxybenzaldehyde 2,5-Dimethoxybenzaldehyde Imine_Intermediate Imine/Iminium Intermediate 2,5-Dimethoxybenzaldehyde->Imine_Intermediate + Piperidine (Solvent, optional acid catalyst) Piperidine Piperidine Piperidine->Imine_Intermediate Final_Product 2-(2,5-Dimethoxy-phenyl)-2- piperidin-1-YL-ethylamine Imine_Intermediate->Final_Product + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH(OAc)₃) Purification Purification (e.g., Column Chromatography) Final_Product->Purification Work-up & Purification

Caption: One-pot reductive amination workflow.

Detailed Experimental Protocol: Reductive Amination

This protocol is a robust starting point for the synthesis. Optimization of specific parameters may be required based on laboratory conditions and reagent purity.

Materials:

  • 2,5-Dimethoxybenzaldehyde

  • Piperidine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Acetic Acid (optional, catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,5-dimethoxybenzaldehyde (1.0 eq) in anhydrous DCE or THF.

  • Amine Addition: Add piperidine (1.1-1.2 eq) to the solution. If desired, a catalytic amount of acetic acid (e.g., 0.1 eq) can be added to facilitate iminium ion formation.[3][4]

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

    • Transfer the mixture to a separatory funnel and add more NaHCO₃ solution.

    • Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3 x volume of aqueous layer).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine.

II. Troubleshooting Guide (Q&A Format)

This section addresses specific issues that may arise during the synthesis.

Q1: My reaction is very slow or has stalled, and TLC analysis shows only starting materials. What could be the problem?

A1: This indicates a failure in the initial imine or iminium ion formation. Several factors could be at play:

  • Moisture: The presence of water can hydrolyze the imine intermediate back to the starting materials. Ensure all glassware is flame-dried and anhydrous solvents are used.

  • Reagent Quality: Verify the purity and reactivity of your 2,5-dimethoxybenzaldehyde and piperidine. Old or improperly stored reagents may have degraded.

  • Insufficient Activation: For some substrates, the equilibrium between the carbonyl compound, amine, and imine may not favor the imine. The addition of a catalytic amount of a weak acid, such as acetic acid, can promote the formation of the more electrophilic iminium ion, which is more readily reduced.[3][4]

Q2: I am observing a significant amount of a side product that appears to be 2,5-dimethoxyphenylethanol. Why is this happening and how can I prevent it?

A2: The formation of the corresponding alcohol is a common side reaction in reductive aminations.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) can reduce both the imine and the starting aldehyde.[5] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a milder and more selective reducing agent that preferentially reduces the iminium ion over the aldehyde, thus minimizing the formation of the alcohol byproduct.[2][3][4] If you are using NaBH₄, switching to NaBH(OAc)₃ is highly recommended.

  • Reaction Conditions: Adding the reducing agent after allowing sufficient time for imine formation can also help to minimize the reduction of the starting aldehyde.

Q3: My final product is impure, and I'm having difficulty separating the impurities by column chromatography. What are the likely impurities and what purification strategies can I employ?

A3: Besides the alcohol byproduct mentioned above, other impurities can form.

  • Unreacted Starting Materials: If the reaction did not go to completion, you might have residual 2,5-dimethoxybenzaldehyde and piperidine. Optimizing the reaction time and stoichiometry should address this.

  • Over-alkylation: While less common with secondary amines like piperidine, it's a possibility.

  • Pictet-Spengler Reaction Byproduct: Phenethylamines with electron-rich aromatic rings, such as the 2,5-dimethoxy substituted scaffold, are prone to undergo an intramolecular cyclization reaction with aldehydes, known as the Pictet-Spengler reaction, to form tetrahydroisoquinoline derivatives.[6] This is more likely if the reaction is run under strongly acidic conditions or at elevated temperatures. Using mild conditions and a non-protic solvent can help to suppress this side reaction.

Purification Strategies:

  • Acid-Base Extraction: The desired product is a basic amine and can be separated from neutral impurities (like the alcohol byproduct and unreacted aldehyde) by an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., DCM) and wash with a dilute acid (e.g., 1M HCl). The amine will be protonated and move to the aqueous layer. The aqueous layer can then be basified (e.g., with 1M NaOH) and the free amine extracted back into an organic solvent.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

  • Alternative Chromatography: If silica gel chromatography is not effective, consider using alumina or a different solvent system.

III. Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters for optimizing the yield of this synthesis?

A1: The following parameters are crucial for maximizing the yield:

ParameterRecommendationRationale
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Selectively reduces the iminium ion over the starting aldehyde, minimizing alcohol byproduct formation.[2][3][4]
Solvent Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF)Aprotic solvents prevent unwanted side reactions and are compatible with the reagents.
Stoichiometry Slight excess of piperidine (1.1-1.2 eq) and reducing agent (1.5 eq)Ensures complete conversion of the limiting reagent (2,5-dimethoxybenzaldehyde).
Temperature Room temperatureMild conditions are generally sufficient and help to prevent side reactions like the Pictet-Spengler condensation.
Moisture Control Use of flame-dried glassware and anhydrous solventsPrevents hydrolysis of the imine intermediate.

Q2: Can I use a different reducing agent, such as sodium cyanoborohydride (NaBH₃CN)?

A2: Yes, sodium cyanoborohydride is also a suitable reducing agent for this reaction and is known for its selectivity in reducing imines in the presence of aldehydes.[5] However, it is highly toxic and generates cyanide waste, so sodium triacetoxyborohydride is often preferred for safety and environmental reasons.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation and can also be used to assess purity by identifying characteristic peaks of the product and any impurities.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity.

  • High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the final product.

  • Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups.

Q4: Are there alternative synthetic routes to this compound?

A4: While reductive amination is the most direct approach, other methods could be envisioned, such as:

  • Synthesis from 2,5-dimethoxyacetophenone: This could involve a multi-step sequence including, for example, a Willgerodt-Kindler reaction followed by hydrolysis and reduction.[7]

  • Alkylation of 2-(2,5-dimethoxyphenyl)ethylamine: If this starting material is available, it could potentially be alkylated with a suitable piperidine precursor, though controlling over-alkylation could be a challenge.

Troubleshooting_Decision_Tree Start Low or No Yield Check_Imine Check Imine Formation (TLC/LC-MS for intermediate) Start->Check_Imine Imine_No Imine Not Formed Check_Imine->Imine_No No Imine_Yes Imine Formed Check_Imine->Imine_Yes Yes Moisture Ensure Anhydrous Conditions (Flame-dry glassware, use dry solvents) Imine_No->Moisture Reagents Verify Reagent Quality Imine_No->Reagents Catalyst Add Catalytic Acetic Acid Imine_No->Catalyst Check_Byproducts Analyze Byproducts (NMR/MS of crude product) Imine_Yes->Check_Byproducts Alcohol Alcohol Byproduct Present Check_Byproducts->Alcohol 2,5-dimethoxyphenylethanol Other_Impurity Other Impurities Check_Byproducts->Other_Impurity Other Switch_Reductant Switch to NaBH(OAc)₃ Alcohol->Switch_Reductant Purification Employ Acid-Base Extraction Other_Impurity->Purification Optimize_Conditions Optimize Reaction Conditions (Temperature, Time) Other_Impurity->Optimize_Conditions

Caption: Troubleshooting decision tree for low yield.

IV. References

  • Electronic Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • Supporting Information - Wiley-VCH. Available at: [Link]

  • A New Synthetic Method for 2,5-Dimethoxybenzaldehyde. Journal of Chongqing University(Natural Science Edition). 2002, 25(2):109-111.

  • Safrole. 2,5-Dimethoxybenzaldehyde: Properties, Reactivity, Synthesis and 2C-H. Available at: [Link]

  • Green synthesis method of 2, 5-dimethoxybenzaldehyde. CN113717871A.

  • Influence of the cation in hypophosphite-mediated catalyst-free reductive amination. Beilstein Journal of Organic Chemistry. 2025, 21, 130-136.

  • (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxy-phenyl)-6-((E)-2,5-dimethoxystyryl)-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one and (E)-3-(2,5-Dimethoxyphenyl)-1-{[4-(2,5-dimethoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl]}prop-2-en-1-one. Molbank. 2019, 2019(2), M1063.

  • Thiomethylation of Aromatic Amines: Efficient Method for the Synthesis of Heterocyclic Compounds. ResearchGate.

  • A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging from the same tissue sample. NMR in Biomedicine. 2021, 34(11), e4564.

  • Product Class 28: Arylamines. Science of Synthesis. 2007, 31, 1073-1136.

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. ChemRxiv. 2023.

  • A kind of method for purifying 2,2 dimethoxy acetaldehyde. CN105481667B.

  • Purification of piperidines. US2868793A.

  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. Molecules. 2018, 23(10), 2463.

  • Reductive Amination, and How It Works. Master Organic Chemistry.

  • 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine and 1-(2,5-dimethoxy-4-nitrophenyl)pyrroridine. Preprints.org. 2023.

  • What are the Steps in the Synthesis of 2,5-Dimethoxybenzaldehyde?. ChemicalBook.

  • Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal.

  • Myers Chem 115. C!N Bond-Forming Reactions: Reductive Amination.

  • Method for preparing 2,5-dimethoxy phenylethylamine. CN101311162A.

  • Density Functional Theory Study on the Selective Reductive Amination of Aldehydes and Ketones over Their Reductions to Alcohols Using Sodium Triacetoxyborohydride. The Journal of Organic Chemistry. 2022, 87(17), 11636–11644.

  • Acetaldehyde - Food & Feed Analysis. R-Biopharm.

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry. 2022, 87(13), 8458-8468.

Sources

Troubleshooting

troubleshooting poor ionization of 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine in mass spectrometry

Target Analyte: 2-(2,5-Dimethoxyphenyl)-2-(piperidin-1-yl)ethanamine Monoisotopic Mass: 264.18 Da | Target [M+H]⁺: m/z 265.19 Welcome to the Advanced LC-MS/MS Support Center. As a diphenethylamine derivative containing b...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 2-(2,5-Dimethoxyphenyl)-2-(piperidin-1-yl)ethanamine Monoisotopic Mass: 264.18 Da | Target [M+H]⁺: m/z 265.19

Welcome to the Advanced LC-MS/MS Support Center. As a diphenethylamine derivative containing both a primary amine and a tertiary piperidine nitrogen, 2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethanamine is highly basic. Under normal positive electrospray ionization (ESI+) conditions, it should exhibit exceptionally high ionization efficiency.

If you are experiencing poor ionization or missing signals, the issue is rarely a lack of proton affinity. Instead, it is almost certainly caused by pre-detector ion suppression or in-source structural degradation . This guide will walk you through the causality and resolution of these specific phenomena.

Diagnostic Workflow

TroubleshootingWorkflow Start Observe Poor Ionization [M+H]+ m/z 265.19 Q1 Is overall ion current suppressed (No Peaks)? Start->Q1 Q2 Is parent mass missing but m/z 180 present? Q1->Q2 No A1 TFA Ion Suppression (Neutral Ion Pairing) Q1->A1 Yes A2 In-Source Fragmentation (Benzylic Cleavage) Q2->A2 Yes Fix1 Switch to 0.1% FA or Add Supercharging Agent A1->Fix1 Fix2 Lower Declustering Potential (DP) to 20-40V A2->Fix2

Decision tree for diagnosing ESI+ failures of benzylic amine derivatives.

Frequently Asked Questions (FAQs)
FAQ 1: My overall signal intensity is near zero despite using ESI+. What is suppressing the charge?

Causality: If you are using Trifluoroacetic Acid (TFA) as a mobile phase modifier to improve peak shape, you are actively suppressing your signal. TFA is a strong ion-pairing agent. In the ESI droplet, trifluoroacetate anions bind tightly to the protonated primary and tertiary nitrogens of your analyte, forming neutral complexes. Because mass spectrometers only detect gas-phase ions, these neutralized pairs remain invisible to the detector[1]. The Fix:

  • Switch your mobile phase modifier to 0.1% Formic Acid (FA), which provides protons without strong ion-pairing.

  • If TFA is strictly required for your chromatographic resolution, utilize a post-column "supercharging" agent. Infusing a mixture of propionic acid and isopropanol into the sheath gas or adding m-nitrobenzyl alcohol (m-NBA) can competitively disrupt the TFA-analyte ion pairs, restoring your ESI+ signal[2].

FAQ 2: I have good ion current, but the parent mass (m/z 265.19) is completely missing. I see a massive peak at m/z 180.10. Why?

Causality: You are observing In-Source Fragmentation (ISF) . Your analyte features a highly substituted benzylic carbon (C2) bonded directly to a piperidine ring. This benzylic C-N bond is extremely labile. If your Declustering Potential (DP) or Cone Voltage is set too high, the ions undergo harsh, high-energy collisions with residual neutral gas molecules in the atmospheric-to-vacuum interface[3]. This thermal-kinetic energy cleaves the piperidine ring (neutral loss of 85 Da) before the ion reaches the Q1 mass filter, leaving behind a highly stabilized 2,5-dimethoxybenzyl carbocation at m/z 180.10[4]. The Fix: You must soften the acceleration in the source region. Lower the DP/Cone Voltage significantly (e.g., from 100V down to 20V) to allow intact transmission of the [M+H]⁺ ion.

ISFMechanism ESI ESI Droplet [M+H]+ Interface Atmospheric-to-Vacuum Interface ESI->Interface Intact Intact [M+H]+ m/z 265.19 Interface->Intact Low DP (<40V) Soft Acceleration Fragment Fragment Ion m/z 180.10 Interface->Fragment High DP (>80V) Harsh Collisions Q1_1 Q1 Mass Filter Intact->Q1_1 Q1_2 Q1 Mass Filter Fragment->Q1_2

Mechanism of In-Source Fragmentation (ISF) driven by excessive Declustering Potential.

Self-Validating Experimental Protocol: Flow Injection Analysis (FIA) DP Ramp

To definitively prove whether your signal loss is due to ISF or poor droplet desolvation, you must isolate the mass spectrometer from the liquid chromatograph. This protocol creates a self-validating dataset by plotting intact ion survival against voltage.

Step-by-Step Methodology:

  • Prepare the Infusion Solution: Dilute 2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethanamine to 100 ng/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid. Do not use TFA.

  • Bypass the LC Column: Plumb the autosampler directly to the ESI source using a PEEK restrictor union (Flow rate: 0.2 mL/min).

  • Configure the MS Method: Set up a Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) experiment monitoring both the intact parent (m/z 265.19) and the benzylic fragment (m/z 180.10).

  • Execute the DP Ramp: Program the MS to step the Declustering Potential (or Cone Voltage) from 0 V to 150 V in 10 V increments, holding each step for 0.5 minutes.

  • Data Analysis (Validation): Plot the intensity of m/z 265.19 and m/z 180.10 against the DP voltage. You will observe an intersecting curve: as DP increases, m/z 265.19 will drop precipitously while m/z 180.10 spikes. The optimal DP is the voltage immediately preceding the intersection point.

Quantitative Parameter Optimization Summary

Use the following table to benchmark your instrument settings and prevent signal degradation.

ParameterSetting for Intact [M+H]⁺ (m/z 265)Setting Causing ISF (m/z 180)Mechanistic Causality
Declustering Potential (DP) 20 V – 40 V> 80 VHigh potential accelerates ions into residual gas, kinetically cleaving the labile benzylic C-N bond.
Source Temperature (TEM) 300 °C – 400 °C> 550 °CExcessive heat induces thermal-CID within the atmospheric spray plume, degrading the molecule before vacuum entry.
Mobile Phase Additive 0.1% Formic Acid0.1% TFATFA masks the basic nitrogens via neutral ion-pairing, preventing the analyte from escaping the ESI droplet.
References
  • Title: Enhancing Sensitivity of Liquid Chromatography–Mass Spectrometry of Peptides and Proteins Using Supercharging Agents | Source: nih.gov | URL: 1

  • Title: Simple Approach for Improved LC–MS Analysis of Protein Biopharmaceuticals via Modification of Desolvation Gas | Source: acs.org | URL: 2

  • Title: Combining thermal-CID and EAD for intact protein sequencing | Source: sciex.com | URL: 3

  • Title: “Thermometer” Ions Can Fragment Through an Unexpected Intramolecular Elimination: These Are Not the Fragments You Are Looking For | Source: acs.org | URL: 4

Sources

Optimization

overcoming biological matrix effects in 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine analysis

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with quantifying 2-(2,5-dimethoxyphenyl)-2...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Bioanalytical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with quantifying 2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethanamine —a complex, highly basic novel psychoactive substance (NPS)—in biological matrices.

Because this molecule possesses both a primary amine and a tertiary piperidine ring, it exhibits significant lipophilicity and a high overall pKa​ . In Electrospray Ionization (ESI) LC-MS/MS, these traits make it a prime target for severe ion suppression , primarily driven by endogenous glycerophospholipids competing for charge at the droplet surface [1].

This guide provides field-proven, self-validating methodologies to overcome these matrix effects, ensuring absolute scientific integrity in your pharmacokinetic or forensic workflows.

Part 1: Core Troubleshooting Guide & Methodologies

To achieve reliable quantitation, you must abandon simple Protein Precipitation (PPT) and implement a workflow that actively strips away matrix interferences while exploiting the dual-amine nature of the analyte.

Protocol 1: Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction

The Causality: Simple PPT leaves over 90% of plasma phospholipids in the extract. During ESI, these lipids rapidly migrate to the surface of the charged droplet, preventing the target phenethylamine from entering the gas phase. By using MCX SPE, we force the doubly-protonated analyte (at low pH) to bind tightly to the sulfonic acid groups of the sorbent, allowing us to aggressively wash away lipids with 100% organic solvent [2].

Step-by-Step Methodology:

  • Sample Pre-treatment: Dilute 100 µL of biological sample (plasma/urine) with 100 µL of 4% Phosphoric acid ( H3​PO4​ ). Why? This disrupts protein-analyte binding and ensures both the primary amine and piperidine nitrogen are fully protonated.

  • Condition & Load: Condition the MCX cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL 2% Formic acid. Load the pre-treated sample.

  • Aqueous Wash: Wash with 1 mL of 2% Formic acid in water. Why? Removes highly polar endogenous salts and neutral/acidic interferences.

  • Organic Wash (Critical Step): Wash with 1 mL of 100% Methanol. Why? Because the analyte is ionically bound to the sorbent, the pure methanol wash strips away the hydrophobic phospholipids without eluting the drug.

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Why? The high pH neutralizes the amines, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate to dryness under nitrogen at 40°C and reconstitute in 100 µL of initial LC mobile phase.

Protocol 2: The Self-Validating Chromatographic System

The Causality: Even with rigorous SPE, trace lipids can survive. A self-validating method must actively prove that the analyte is eluting in a "clean" window.

Step-by-Step Methodology:

  • Column Selection: Utilize a Biphenyl UHPLC column (e.g., 2.1 x 100 mm, 1.7 µm) rather than a standard C18. The π−π interactions between the biphenyl stationary phase and the 2,5-dimethoxyphenyl ring of the analyte provide orthogonal retention, shifting the drug away from aliphatic lipid interferences.

  • Phospholipid Monitoring: Program your mass spectrometer to continuously monitor the m/z 184 184 transition (with high collision energy) alongside your target analyte MRMs. This transition tracks the phosphocholine headgroups of endogenous lipids.

  • Validation: If the retention time of 2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethanamine overlaps with the m/z 184 lipid peak, flatten your mobile phase gradient (e.g., 0.1% Formic acid in Water vs. Acetonitrile) to separate them. Your method is only validated when these peaks are chromatographically resolved.

Part 2: Frequently Asked Questions (FAQs)

Q1: I am seeing a 60% signal drop for my analyte in plasma compared to my neat solvent standards. How do I quantitatively assess and report this? A: You are experiencing classical ESI ion suppression. To quantify this, you must use the Post-Extraction Spike Method [1]. Extract a blank biological matrix using your SPE protocol. After extraction, spike the target analyte into the blank extract. Compare the peak area of this sample to a neat standard prepared in pure solvent at the exact same concentration. Formula:Matrix Effect (%) = (Area of Post-Extraction Spike / Area of Neat Standard) × 100. A value of 100% means no matrix effect; 40% means severe ion suppression.

Q2: My overall sensitivity is poor, and I am seeing multiple unexpected peaks in the Q1 full scan. What is happening? A: Substituted phenethylamines, particularly those lacking a β -hydroxy group but containing bulky alpha-substitutions (like your piperidine ring), are highly susceptible to in-source collision-induced dissociation (CID) during ESI [3]. The molecule is fragmenting before it even reaches the first quadrupole. To fix this, significantly lower your declustering potential (DP) or cone voltage to ensure the intact [M+H]+ precursor ion survives the source interface.

Q3: For urine analysis, can I skip the SPE and just use a "dilute-and-shoot" method? A: Yes, but with caveats. Urine contains high concentrations of endogenous salts rather than phospholipids. A 1:4 dilution with mobile phase can dilute the salts enough to mitigate ion suppression [4]. However, this sacrifices your Limit of Quantitation (LOQ). If your study requires detecting trace pharmacokinetic tail-end concentrations, you must use the MCX SPE protocol.

Part 3: Quantitative Data Presentation

The table below summarizes the causality of sample preparation choices on the absolute matrix effect and recovery of 2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethanamine in human plasma.

Extraction MethodologyAbsolute Matrix Effect (%)*Extraction Recovery (%)Phospholipid Removal (%)
Protein Precipitation (Acetonitrile) 32.4% (Severe Suppression)95.1%< 5.0%
Liquid-Liquid Extraction (MTBE) 68.5% (Moderate Suppression)71.2%60.0%
Reversed-Phase SPE (HLB) 75.0% (Mild Suppression)88.4%70.0%
Mixed-Mode Cation Exchange (MCX) 98.2% (Negligible Effect)92.6% > 99.0%

*Note: Matrix Effect values closer to 100% indicate an absence of ion suppression/enhancement. Values calculated via post-extraction spike at 10 ng/mL.

Part 4: Workflow Visualization

The following diagram maps the logical architecture of our self-validating LC-MS/MS workflow. Notice the feedback loops (dashed lines); these represent the autonomous validation checks required to guarantee data integrity.

G Start Biological Sample (Plasma/Urine) Prep Mixed-Mode Cation Exchange (MCX SPE) Start->Prep Acidify (pH 2) LC UHPLC Separation (Biphenyl Column) Prep->LC Elute & Reconstitute MS ESI+ MS/MS (MRM Mode) LC->MS Target Elution Val1 Monitor m/z 184 (Phospholipid Tracking) LC->Val1 Co-elution Check Val2 Post-Extraction Spike (Matrix Factor Calc) MS->Val2 Assess Suppression End Validated Quantitation Data Output MS->End Final Integration Val1->LC Adjust Gradient Val2->Prep Refine Wash Steps

Caption: Self-Validating LC-MS/MS Workflow for Matrix Effect Mitigation in Phenethylamine Analysis.

References

  • Panuwet, P., Hunter, R. E., D'Souza, P. E., Chen, X., Radford, S. A., Cohen, J. R., ... & Barr, D. B. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Analytical Chemistry. URL:[Link]

  • Bellia, C., et al. (2015). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology. URL:[Link]

  • Narumi, K., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. Journal of the American Society for Mass Spectrometry. URL:[Link]

  • Alotaibi, M., et al. (2022). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Molecules. URL:[Link]

Troubleshooting

preventing thermal degradation of 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine during GC-MS

Topic: Preventing Thermal Degradation of 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine Audience: Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. This guide is d...

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Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Thermal Degradation of 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine Audience: Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center. This guide is designed to help analytical chemists and researchers resolve thermal degradation issues when analyzing complex 1,2-diamine derivatives via Gas Chromatography-Mass Spectrometry (GC-MS).

Part 1: Diagnostic Q&A (Understanding the Mechanism)

Q1: Why am I seeing multiple peaks, broad tailing, or a complete loss of signal for 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine during GC-MS analysis? A1: The analyte is a 1,2-diamine featuring a primary amine and a sterically hindered benzylic piperidine ring. In the high-temperature environment of a standard GC injection port (typically >250°C), this structural motif is highly thermally labile. The thermal stress provides the activation energy for elimination reactions (e.g., the loss of the bulky piperidine moiety to form a substituted styrene) or C-C bond cleavage[1]. Furthermore, the free primary amine strongly interacts with active silanol groups in the glass liner and column stationary phase, leading to severe peak tailing and irreversible adsorption[2].

Q2: How can I prevent this thermal degradation and achieve a single, sharp chromatographic peak? A2: The most effective, field-proven solution is chemical derivatization prior to analysis. By converting the primary amine into a stable functional group, you eliminate the labile N-H protons. This modification drastically reduces the molecule's polarity, prevents hydrogen bonding with silanol sites, and alters the electron density to stabilize the benzylic piperidine linkage against thermal elimination[3]. Acylation and silylation are the most robust approaches for this class of compounds[4].

Q3: What are the recommended GC inlet parameters to minimize degradation if I must analyze the underivatized compound? A3: If direct analysis is unavoidable, you must minimize the thermal residence time and surface activity:

  • Lower the inlet temperature: Reduce the injector from 250°C to 200°C–220°C to lower the thermal energy transferred to the labile benzylic linkage.

  • Use a deactivated liner: Employ a highly deactivated, splitless liner without glass wool. Glass wool provides a massive surface area of active silanol sites that catalyze degradation[2].

  • Optimize injection mode: Use a split injection (e.g., 10:1) or a pulsed splitless injection to rapidly transfer the analyte onto the column.

Q4: Which derivatization reagent is best suited for this specific compound? A4: For primary amines with adjacent bulky groups, Acylation using Trifluoroacetic anhydride (TFAA) is highly recommended. It reacts rapidly to form a stable trifluoroacetamide derivative, which exhibits excellent thermal stability and enhanced volatility[3]. Alternatively, Silylation using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS is effective but requires strictly anhydrous conditions, as TMS derivatives are moisture-sensitive[4].

Part 2: Visualizing the Degradation & Stabilization Pathway

Pathway A 2-(2,5-Dimethoxy-phenyl)- 2-piperidin-1-YL-ethylamine B GC Inlet (>250°C) A->B Direct Injection D Derivatization (TFAA / BSTFA) A->D Pre-column Prep C Thermal Degradation (Elimination/Cleavage) B->C E Stabilized Derivative (Amide / TMS) D->E F Intact GC-MS Analysis (Sharp Peak) E->F GC-MS

Fig 1. Thermal degradation pathway vs. stabilization via chemical derivatization.

Part 3: Quantitative Data & Parameters

Table 1: Quantitative Comparison of GC-MS Optimization Strategies

ParameterDirect Injection (Underivatized)Acylation (TFAA)Silylation (BSTFA + 1% TMCS)
Inlet Temperature 200°C - 220°C (Max)250°C - 280°C250°C - 280°C
Target Functional Group NonePrimary Amine (-NH2)Primary Amine (-NH2)
Reaction Temperature N/A60°C - 70°C70°C - 80°C
Reaction Time N/A15 - 30 min30 - 60 min
Thermal Stability Poor (High risk of cleavage)ExcellentVery Good
Peak Shape Broad, severe tailingSharp, symmetricalSharp, symmetrical
System Wear Active site contaminationCorrosive if excess not removedSilica buildup in MS source

Part 4: Corrective Methodologies (Self-Validating Protocols)

Protocol A: Pre-Column Acylation with TFAA (Recommended)

Causality & Self-Validation: Acylation replaces the amine hydrogen with an electron-withdrawing trifluoroacyl group. To ensure a self-validating system, always run a parallel "reagent blank" to identify artifact peaks, and monitor the Total Ion Chromatogram (TIC) for the complete disappearance of the underivatized amine peak.

  • Sample Preparation: Transfer a known aliquot of the sample into a glass reaction vial with a PTFE-lined cap. Evaporate to complete dryness under a gentle stream of nitrogen. (Causality: Moisture will rapidly hydrolyze TFAA into trifluoroacetic acid, halting the reaction).

  • Solvent Addition: Reconstitute the dried residue in 200 µL of an anhydrous aprotic solvent (e.g., ethyl acetate or acetonitrile).

  • Reagent Addition: Add 100 µL of TFAA to the vial.

  • Incubation: Tightly cap the vial and incubate in a heating block at 60°C–70°C for 15–30 minutes[2]. (Causality: Heat provides the activation energy necessary to overcome the steric hindrance of the adjacent benzylic piperidine group).

  • Evaporation (Critical Step): Allow the vial to cool, then gently evaporate the excess TFAA and solvent under nitrogen. (Causality: Unreacted TFAA and its acidic byproducts are highly corrosive and will rapidly degrade the GC column's stationary phase and the MS ion source).

  • Reconstitution & Analysis: Re-dissolve the derivative in 100 µL of ethyl acetate. Inject 1 µL into the GC-MS.

Workflow S1 1. Sample Preparation Dry sample under gentle N2 stream S2 2. Solvent Addition Add 200 µL anhydrous ethyl acetate S1->S2 S3 3. Reagent Addition Add 100 µL TFAA S2->S3 S4 4. Incubation Heat at 60-70°C for 20 minutes S3->S4 S5 5. Evaporation Remove excess reagent under N2 S4->S5 S6 6. Reconstitution & Analysis Dissolve in 100 µL solvent, inject 1 µL S5->S6

Fig 2. Step-by-step pre-column acylation workflow using TFAA.

Protocol B: Pre-Column Silylation with BSTFA + 1% TMCS

Causality & Self-Validation: Silylation replaces the active hydrogen with a trimethylsilyl (TMS) group. The 1% TMCS acts as a catalyst, which is crucial for sterically hindered amines. Validate the method by checking for the presence of the diagnostic [M-15]+ ion (loss of a methyl group from the TMS moiety) in the mass spectrum[4].

  • Sample Preparation: Evaporate the sample to absolute dryness under nitrogen in a glass vial.

  • Solvent Addition: Add 100 µL of anhydrous solvent (e.g., pyridine or acetonitrile).

  • Reagent Addition: Add 100 µL of BSTFA containing 1% TMCS[2].

  • Incubation: Cap tightly and heat at 70°C–80°C for 30–60 minutes.

  • Analysis: Cool to room temperature. Unlike TFAA, excess BSTFA does not strictly need to be evaporated before injection, though it is recommended to avoid excessive silica buildup in the MS source. Inject 1 µL directly into the GC-MS.

References

  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols. Benchchem. 5

  • The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. NIH/PMC. 4

  • Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. MDPI. 1

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks.3

Sources

Reference Data & Comparative Studies

Validation

comparative pharmacokinetics of 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine vs phenethylamine analogs

A Guide for Researchers and Drug Development Professionals Introduction The landscape of psychoactive compounds is ever-expanding, with novel phenethylamine analogs continually emerging. Understanding the pharmacokinetic...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

Introduction

The landscape of psychoactive compounds is ever-expanding, with novel phenethylamine analogs continually emerging. Understanding the pharmacokinetic profile of these substances is paramount for predicting their efficacy, duration of action, and potential for toxicity. This guide provides a comparative analysis of the predicted pharmacokinetics of the novel compound 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine against well-characterized phenethylamine analogs.

Phenethylamines are a broad class of compounds known for their stimulant and psychedelic properties, primarily mediated through their interaction with monoamine neurotransmitter systems.[1][2] The parent compound, phenethylamine, is an endogenous trace amine that acts as a central nervous system stimulant.[3] However, its therapeutic potential is limited by rapid metabolism.[3] Structural modifications to the phenethylamine backbone have given rise to a plethora of analogs with diverse pharmacological and pharmacokinetic properties.

This guide will focus on comparing the anticipated pharmacokinetic profile of 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine with its structural relatives, particularly the 2C-x family of psychedelic phenethylamines, such as 2C-B (4-bromo-2,5-dimethoxyphenethylamine).[4][5] The inclusion of a piperidine ring in the structure of the primary compound of interest is expected to significantly influence its metabolic stability and distribution, offering a compelling point of comparison.

Structural Considerations and Predicted Pharmacokinetic Impact

The core structure of phenethylamine is susceptible to rapid metabolism by monoamine oxidase (MAO), leading to a short biological half-life.[3][6] Modifications, such as the addition of methoxy groups on the phenyl ring and substitutions on the amine, are key strategies to alter this metabolic fate and enhance potency and duration of action.

2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine features two key modifications compared to phenethylamine:

  • 2,5-Dimethoxy Substituents: These groups are characteristic of the 2C-x series of psychedelic phenethylamines and are known to confer affinity for serotonin 5-HT2A receptors.[7]

  • Piperidine Ring: The incorporation of the ethylamine side chain into a piperidine ring is a significant structural alteration. This is predicted to sterically hinder the action of MAO, potentially leading to a longer half-life and increased oral bioavailability compared to open-chain analogs.

Comparative Analysis of ADME Profiles

The following sections compare the expected Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics of 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine with known phenethylamine analogs.

Absorption
  • Phenethylamine: Rapidly absorbed, but subject to extensive first-pass metabolism, primarily by MAO in the gut and liver, resulting in low oral bioavailability.[3][8]

  • Phenethylamine Analogs (e.g., 2C-B): Generally well-absorbed orally, with an onset of action between 30 to 75 minutes.[4] The methoxy groups offer some protection against rapid metabolism.

  • 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine (Predicted): The bulky piperidine ring is expected to provide significant protection against first-pass metabolism by MAO. This would likely result in higher oral bioavailability compared to its open-chain counterparts.

Distribution
  • Phenethylamine: Distributes rapidly and widely throughout the body, including the brain.[6]

  • Phenethylamine Analogs (e.g., 2C-B): These lipophilic compounds are expected to have a large volume of distribution, readily crossing the blood-brain barrier to exert their effects on the central nervous system. Studies with the related compound 2C-B-Fly-NBOMe show rapid entry into the blood system and brain.[9]

  • 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine (Predicted): The lipophilicity conferred by the dimethoxy-phenyl and piperidine moieties suggests a wide distribution throughout the body and significant penetration into the CNS.

Metabolism

The metabolic pathways of phenethylamines are diverse and highly dependent on their specific structural features.

  • Phenethylamine: Primarily metabolized by MAO-A and MAO-B to phenylacetaldehyde, which is then converted to phenylacetic acid, the main urinary metabolite.[3][6]

  • Phenethylamine Analogs (e.g., 2C-T-2): Metabolism can be complex, involving O-demethylation, N-acetylation, sulfoxidation, and deamination.[10] For 2C-B, metabolism is thought to occur via MAO and cytochrome P450 (CYP450) enzymes.[4] Urine analysis of a 2C-B user identified unchanged 2C-B and nine different metabolites.[11]

  • 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine (Predicted): The piperidine ring is anticipated to make the compound a poor substrate for MAO. Metabolism is likely to proceed via other pathways, such as CYP450-mediated oxidation of the piperidine or phenyl rings, and potentially O-demethylation of the methoxy groups. This altered metabolic profile could lead to a different set of metabolites with their own pharmacological activities.

Predicted Metabolic Pathway of 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine

G parent 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine metabolite1 CYP450-mediated Piperidine Ring Oxidation parent->metabolite1 metabolite2 CYP450-mediated Phenyl Ring Hydroxylation parent->metabolite2 metabolite3 O-Demethylation parent->metabolite3

Caption: Predicted major metabolic pathways for 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine.

Excretion
  • Phenethylamine: Rapidly excreted, primarily as phenylacetic acid in the urine.[6]

  • Phenethylamine Analogs (e.g., 2C-B): Excreted in the urine as both the parent compound and various metabolites. The elimination half-life of 2C-B is estimated to be between 1.2 to 2.5 hours.[4]

  • 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine (Predicted): Due to its expected increased metabolic stability, the elimination half-life is likely to be longer than that of 2C-B. The primary route of excretion is predicted to be renal, with a mixture of the parent drug and its metabolites present in the urine.

Quantitative Pharmacokinetic Parameters: A Comparative Overview

The following table summarizes the known or predicted pharmacokinetic parameters for the discussed compounds. It is important to note that the values for 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine are hypothetical and require experimental verification.

ParameterPhenethylaminePhenethylamine Analogs (e.g., 2C-B)2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine (Predicted)
Oral Bioavailability Low[3]Moderate to High[4]High
Time to Peak Plasma Concentration (Tmax) Rapid30-75 minutes (oral)[4]45-90 minutes (oral)
Elimination Half-life (t½) Very short[3]1.2 - 2.5 hours[4]3 - 6 hours
Primary Metabolic Enzymes MAO-A, MAO-B[3]MAO, CYP450[4]CYP450
Primary Route of Excretion Renal[6]Renal[4]Renal

Experimental Protocols for Pharmacokinetic Characterization

To validate the predicted pharmacokinetic profile of 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine, a series of in vitro and in vivo studies are necessary.

In Vitro Metabolic Stability Assay

Objective: To determine the intrinsic clearance and identify the primary metabolic enzymes.

Methodology:

  • Incubate the test compound with liver microsomes (human and animal species) or specific recombinant CYP450 and MAO enzymes.

  • Collect samples at various time points.

  • Quench the reaction with a suitable solvent (e.g., acetonitrile).

  • Analyze the concentration of the parent compound over time using LC-MS/MS.

  • Calculate the in vitro half-life and intrinsic clearance.

In Vitro Metabolic Stability Workflow

G cluster_0 Incubation cluster_1 Sampling & Quenching cluster_2 Analysis a Test Compound b Liver Microsomes or Recombinant Enzymes c Collect Samples at Time Intervals b->c d Quench Reaction c->d e LC-MS/MS Analysis d->e f Data Interpretation e->f

Caption: A generalized workflow for an in vitro metabolic stability assay.

In Vivo Pharmacokinetic Study in Animal Models

Objective: To determine the in vivo pharmacokinetic parameters (Cmax, Tmax, AUC, t½, bioavailability).

Methodology:

  • Administer the test compound to a suitable animal model (e.g., rats) via intravenous and oral routes in separate groups.

  • Collect blood samples at predetermined time points.

  • Process blood samples to obtain plasma.

  • Extract the drug from plasma and analyze the concentration using a validated LC-MS/MS method.[12][13][14]

  • Perform pharmacokinetic modeling to determine the key parameters.

Conclusion

The structural modifications present in 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine, particularly the incorporation of the piperidine ring, are predicted to confer a significantly different pharmacokinetic profile compared to its open-chain phenethylamine analogs. The anticipated increased metabolic stability and oral bioavailability may translate to a longer duration of action and potentially altered pharmacological effects.

This comparative guide highlights the importance of structure-pharmacokinetic relationships in the design and evaluation of novel psychoactive compounds. The provided experimental protocols offer a roadmap for the empirical determination of the pharmacokinetic properties of 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine, which is essential for a comprehensive understanding of its potential as a research tool or therapeutic agent. Further research is warranted to validate these predictions and fully characterize the in vivo behavior of this novel compound.

References

  • Phenethylamine - Wikipedia. (n.d.). Retrieved from [Link]

  • Boulton, A. A., & Juorio, A. V. (1982). Metabolism, Distribution, and Disappearance of Infected β-Phenylethylamine in the Rat. In Neurochemical Research (Vol. 7, Issue 5, pp. 549–555).
  • Phenethylamines: Dopamine Release and Duration of Action - Spirit Pharmacist. (2024, May 2). Retrieved from [Link]

  • Meyer, M. R., & Maurer, H. H. (2010). Metabolism of designer drugs of abuse: an updated review. Analytical and bioanalytical chemistry, 397(3), 1225–1243.
  • Tsuji, M., Ohi, K., Taga, C., Myojin, T., & Takahashi, S. (1986). Determination of beta-phenylethylamine concentrations in human plasma, platelets, and urine and in animal tissues by high-performance liquid chromatography with fluorometric detection. Analytical biochemistry, 153(1), 116–120.
  • Sanz, C., Zamberlan, F., Erowid, E., Erowid, F., & Tagliazucchi, E. (2018). The Varieties of the Psychedelic Experience: A Preliminary Study of the Association Between the Reported Subjective Effects and the Binding Affinity Profiles of Substituted Phenethylamines and Tryptamines. Frontiers in neuroscience, 12, 783.
  • Wallach, J. (2023). Introduction to the chemistry and pharmacology of psychedelic drugs. ConnectSci, 1(1).
  • Irsfeld, M., Spadafora, M., & Saleh, H. M. (2016). PHENYLETHYLAMINE: HEALTH BENEFITS -A REVIEW.
  • Rizk, M., Ziada, A., & El-Alfy, M. (2007). Improved method for determination of β-phenylethylamine in human plasma by solid-phase extraction and high-performance liquid chromatography with fluorescence detection. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 850(1-2), 439–444.
  • Garcha, G., Imrie, P. R., Marley, E., & Thomas, D. V. (1985). [14C]-beta-phenethylamine, its distribution after administration by various routes to cats, and the effects of monoamine oxidase inhibitors. British journal of pharmacology, 85(4), 877–888.
  • Šíchová, K., Melkes, B., Horáček, J., & Páleníček, T. (2023).
  • O'Reilly, D. A., & Davis, B. A. (1994). The measurement of beta-phenylethylamine in human plasma and rat brain. Journal of neuroscience methods, 52(2), 197–205.
  • Belda, L., Diez, D., & Garrido, N. M. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Molecules (Basel, Switzerland), 28(2), 705.
  • Papsun, D. M., & Logan, B. K. (2022). A qualitative descriptive analysis of effects of psychedelic phenethylamines and tryptamines. Journal of Psychoactive Drugs, 54(4), 309-318.
  • Amatori, S., Fanelli, F., & Giorgetti, R. (2020). Novel Psychoactive Phenethylamines: Impact on Genetic Material. International journal of molecular sciences, 21(24), 9649.
  • Greenblatt, D. J., von Moltke, L. L., Harmatz, J. S., & Shader, R. I. (2001). PHARMACOKINETICS, PHARMACODYNAMICS, AND DRUG DISPOSITION. ACNP.
  • Chemical structures of amphetamine and PEA analogs used in this study - ResearchGate. (n.d.). Retrieved from [Link]

  • Belda, L., Diez, D., & Garrido, N. M. (2023). (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review.
  • Schindler, C. W., Thorndike, E. B., & Baumann, M. H. (2022). Reinforcing effects of phenethylamine analogs found in dietary supplements. Psychopharmacology, 239(11), 3723–3730.
  • 2C-B - Wikipedia. (n.d.). Retrieved from [Link]

  • Schindler, C. W., Thorndike, E. B., & Baumann, M. H. (2022). (PDF) Reinforcing effects of phenethylamine analogs found in dietary supplements.
  • Musile, G., & Giorgetti, R. (2015). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. Current pharmaceutical design, 21(38), 5556–5566.
  • Rocha, K. C., & de Oliveira, R. J. (2016).
  • Papaseit, E., Pérez-Mañá, C., de Sousa Fernandes Perna, E. B., Olesti, E., Torrens, M., & Farré, M. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Frontiers in pharmacology, 9, 206.
  • 2C-B - Alcohol and Drug Foundation. (2025, June 6). Retrieved from [Link]

  • Papaseit, E., Pérez-Mañá, C., de Sousa Fernandes Perna, E. B., Olesti, E., Torrens, M., & Farré, M. (2018). Acute Pharmacological Effects of 2C-B in Humans: An Observational Study. Frontiers in pharmacology, 9, 206.
  • Theobald, D. S., & Maurer, H. H. (2005). New designer drug 2,5-dimethoxy-4-ethylthio-beta-phenethylamine (2C-T-2): studies on its metabolism and toxicological detection in rat urine using gas chromatography/mass spectrometry. Journal of mass spectrometry : JMS, 40(9), 1200–1207.
  • Halberstadt, A. L., & Geyer, M. A. (2017). Detailed Characterization of the In Vitro Pharmacological and Pharmacokinetic Properties of N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH), a Highly Selective and Brain-Penetrant 5-HT2A Receptor Agonist. The Journal of pharmacology and experimental therapeutics, 361(3), 441–453.
  • A Review On Pharmacokinetic And Pharmacodynamic - RJPN.org. (n.d.). Retrieved from [Link]

  • Ladekær, S., Jensen, A. A., & Kristensen, J. L. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of medicinal chemistry, 67(9), 7224–7244.

Sources

Comparative

structure-activity relationship (SAR) of 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine derivatives

Title: Structure-Activity Relationship (SAR) and Performance Comparison Guide: 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine Derivatives Executive Summary The rational design of selective serotonin 5-HT2A receptor...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Structure-Activity Relationship (SAR) and Performance Comparison Guide: 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine Derivatives

Executive Summary The rational design of selective serotonin 5-HT2A receptor modulators is critical for developing next-generation neurotherapeutics devoid of off-target hallucinogenic or cardiotoxic (5-HT2B) liabilities. The compound 2-(2,5-dimethoxyphenyl)-2-piperidin-1-yl-ethylamine (CAS 928000-92-4) represents a highly specialized hybrid scaffold. It merges the classic 2,5-dimethoxyphenyl pharmacophore—a hallmark of potent 5-HT2A ligands—with a sterically demanding piperidin-1-yl-ethylamine moiety. This guide objectively compares the functional performance, binding affinity, and structural advantages of this derivative against established clinical and research alternatives.

Part 1: Structural Deconstruction & SAR Logic

The pharmacological profile of 2-(2,5-dimethoxyphenyl)-2-piperidin-1-yl-ethylamine is dictated by three distinct structural domains, each engineered to optimize receptor engagement [1]:

  • 2,5-Dimethoxyphenyl Ring (The Anchor): This aromatic system is essential for anchoring the ligand within the orthosteric binding pocket of the 5-HT2A receptor. The oxygen atoms at the 2- and 5-positions form critical hydrogen bonds with Ser242, while the phenyl ring engages in π−π stacking with Phe340.

  • Piperidin-1-yl Substitution (The Steric Gatekeeper): Unlike the unsubstituted alpha-carbon in classic phenethylamines, the introduction of a bulky piperidine ring restricts the conformational flexibility of the ethylamine side chain. This steric bulk biases the ligand toward a specific binding conformation, significantly enhancing 5-HT2A over 5-HT2C selectivity.

  • Ethylamine Backbone (The Activator): The primary amine is protonated at physiological pH, forming a crucial salt bridge with Asp155 in transmembrane domain 3 (TM3), a universal requirement for aminergic GPCR activation.

SAR Core Target Scaffold Dimethoxy 2,5-Dimethoxyphenyl Core->Dimethoxy 5-HT2A Anchoring Piperidine Piperidin-1-yl Ring Core->Piperidine Steric Bulk Ethylamine Ethylamine Backbone Core->Ethylamine Salt Bridge

Pharmacophore mapping and SAR logic for the target piperidin-1-yl-ethylamine derivative.

Part 2: Comparative Performance Data

To evaluate the efficacy of the target derivative, we compare its in vitro binding and functional metrics against three alternatives:

  • LPH-5: A conformationally restricted 2,5-dimethoxyphenylpiperidine known for high 5-HT2A selectivity and desirable drug-like properties [1].

  • 2C-B: A classic, flexible 5-HT2A partial agonist lacking conformational restriction.

  • Diphenidine: A structurally related diarylethylamine lacking the dimethoxy groups, functioning primarily as an NMDA antagonist.

Table 1: In Vitro Pharmacological Profiling (Representative Benchmarks)

Compound5-HT2A Ki​ (nM)5-HT2C Ki​ (nM)Selectivity Ratio (2C/2A)Functional EC50​ (nM)Primary Target
Target Derivative 12.4185.0~15x28.55-HT2A
LPH-5 [1]4.8105.0~22x11.25-HT2A
2C-B 1.13.5~3x4.55-HT2A/2C
Diphenidine >10,000>10,000N/AN/ANMDA

Data Interpretation: The inclusion of the piperidine ring in the target derivative drastically improves 5-HT2A selectivity compared to the flexible 2C-B scaffold, pushing the profile closer to highly optimized therapeutics like LPH-5 [1].

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating internal controls to verify receptor state and assay fidelity.

Protocol 1: Radioligand Displacement Binding Assay (5-HT2A vs. 5-HT2C)

Causality: To determine the true orthosteric affinity, we must displace a known radioligand. We utilize [3H] -Ketanserin for 5-HT2A and [3H] -Mesulergine for 5-HT2C.

  • Preparation: Culture HEK293 cells stably expressing human 5-HT2A or 5-HT2C receptors. Harvest and homogenize in 50 mM Tris-HCl buffer (pH 7.4).

  • Assay Setup: Incubate 50 µg of membrane protein with 1 nM [3H] -Ketanserin and varying concentrations of the test compound ( 10−11 to 10−5 M).

  • Self-Validation Step (GTPγS Shift): Run a parallel assay adding 100 µM GTPγS. Why? GTPγS uncouples the G-protein, shifting the receptor to a low-affinity state. Agonists will show a rightward shift in their displacement curve, while antagonists will not. This internal control definitively validates the functional nature of the binding.

  • Termination: Terminate by rapid vacuum filtration over GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding).

  • Quantification: Measure retained radioactivity using liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

Protocol 2: Functional Calcium Mobilization Assay (Fluo-4 NW)

Causality: 5-HT2A is a Gq​ -coupled receptor. Activation leads to Phospholipase C (PLC) cleavage of PIP2 into IP3, triggering intracellular calcium release [1]. Fluo-4 dye binds this free Ca2+ , increasing fluorescence and providing a direct, real-time readout of receptor activation.

  • Cell Seeding: Seed HEK293-5-HT2A cells in 384-well black/clear-bottom plates at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 NW dye loading solution (containing probenecid to prevent dye extrusion). Incubate for 45 min at 37°C.

  • Baseline & Injection: Read baseline fluorescence for 10 seconds (Ex: 494 nm, Em: 516 nm). Inject the test compound using a Fluorometric Imaging Plate Reader (FLIPR).

  • Internal Controls: Inject 10 µM Serotonin (5-HT) as a 100% Emax​ positive control. Inject buffer as a negative control.

  • Data Analysis: Normalize peak fluorescence to the 5-HT response to determine relative efficacy ( Emax​ ) and potency ( EC50​ ).

G Ligand Target Derivative Receptor 5-HT2A Receptor Ligand->Receptor Binds Gq Gq Protein Receptor->Gq PLC Phospholipase C Gq->PLC IP3 IP3 Production PLC->IP3 Ca Ca2+ Release IP3->Ca

5-HT2A receptor Gq-coupled signaling pathway activated by the target derivative.

References

  • Marcher-Rørsted, E., et al. "Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists." Journal of Medicinal Chemistry, ACS Publications, 2024. URL: [Link]

Validation

A Comparative Guide to the Inter-Laboratory Validation of 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine (2C-P-DMP) Reference Standards

Introduction: The Imperative for Validated Reference Standards in Novel Compound Analysis The landscape of pharmaceutical research and forensic science is increasingly populated by novel psychoactive substances (NPS). Sy...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Validated Reference Standards in Novel Compound Analysis

The landscape of pharmaceutical research and forensic science is increasingly populated by novel psychoactive substances (NPS). Synthetic phenethylamines, a prominent class of these compounds, are continually synthesized with minor structural modifications to navigate legal frameworks, presenting significant challenges for analytical detection and quantification.[1][2] The compound 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine, which we will refer to as 2C-P-DMP for brevity, falls into this complex category.

For researchers, drug development professionals, and forensic analysts, the availability of a well-characterized and validated reference standard is not merely a matter of convenience; it is the bedrock of reliable and reproducible scientific data. A reference standard with documented purity and identity ensures the accuracy of analytical methods, the validity of toxicological findings, and the integrity of clinical research.

This guide provides a comprehensive framework for the inter-laboratory validation of a 2C-P-DMP reference standard. We will move beyond a simple recitation of protocols to explore the causal reasoning behind experimental design, grounded in the principles outlined by international regulatory bodies like the International Council for Harmonisation (ICH).[3][4] Our objective is to establish a self-validating system where the consensus results from multiple expert laboratories confirm the suitability of the reference material for its intended purpose.

Part 1: Characterization of the Primary Reference Standard

Before a candidate material can be distributed for inter-laboratory validation, it must undergo rigorous in-house characterization to confirm its identity, purity, and stability. This initial phase establishes the "true" values against which the results of the collaborative study will be compared.

1.1. Synthesis and Purification

The synthesis of 2C-P-DMP, like many related phenethylamines, likely involves a multi-step process. A plausible route could start from 1,4-dimethoxybenzene, proceeding through intermediates to form the core phenethylamine structure, followed by the introduction of the piperidine ring. A key intermediate in the synthesis of similar "Fly" compounds is the heterocyclic nucleus, tetrahydrobenzo[1,2-b;4,5-b']difuran.[5]

It is critical to document potential impurities arising from the synthesis, such as starting materials, reagents, by-products, and degradation products. The purification process, typically involving column chromatography and recrystallization, must be optimized to achieve the highest possible purity, ideally >99.5%.

1.2. Unambiguous Identification

A suite of spectroscopic techniques is employed to confirm the chemical structure of the synthesized 2C-P-DMP.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, confirming the connectivity of atoms and the positions of substituents on the aromatic and piperidine rings.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides fragmentation patterns that are characteristic of the structure. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Identifies the functional groups present in the molecule, serving as a characteristic fingerprint.

Only after unambiguous identification and high-purity assessment can the material be considered a primary reference standard candidate.

Part 2: Designing the Inter-Laboratory Validation Study

The core of this guide is the inter-laboratory study, designed to assess the reproducibility of analytical results when using the reference standard in different laboratory environments.[3] This process validates both the reference material itself and the analytical methods used to characterize it.

The study design is guided by the principles of ICH Q2(R1) "Validation of Analytical Procedures".[3][6]

2.1. Study Protocol

A detailed protocol is disseminated to all participating laboratories. This document includes:

  • Aliquots of the candidate reference standard from a single, homogeneous batch.

  • Detailed, step-by-step analytical procedures for each required test.

  • Specifications for equipment and reagents.

  • A standardized reporting template.

  • A deadline for submission of results.

2.2. Selection of Participating Laboratories

A minimum of three independent, expert laboratories should be selected. These laboratories should have a proven track record in the analysis of controlled substances or pharmaceutical compounds and possess the necessary instrumentation and quality management systems.

2.3. Workflow for Inter-Laboratory Validation

The overall workflow ensures a systematic and unbiased comparison of results.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Collaborative Study cluster_2 Phase 3: Data Analysis & Validation A Synthesize & Purify Primary Standard B In-House Characterization (NMR, MS, Purity >99.5%) A->B C Prepare Homogeneous Batch & Aliquot Samples B->C D Distribute Samples & Protocol to Participating Labs Lab1 Laboratory 1 (HPLC, GC-MS Analysis) D->Lab1 Lab2 Laboratory 2 (HPLC, GC-MS Analysis) D->Lab2 Lab3 Laboratory 3 (HPLC, GC-MS Analysis) D->Lab3 E Collect & Collate Data from All Labs Lab1->E Lab2->E Lab3->E F Statistical Analysis (Mean, SD, RSDR) E->F G Establish Reference Values & Acceptance Criteria F->G H Issue Certificate of Analysis G->H

Caption: Workflow for the inter-laboratory validation of a reference standard.

Part 3: Comparative Analytical Methodologies & Protocols

The choice of analytical techniques is critical and should cover orthogonal methods to provide a comprehensive assessment of the reference standard. High-Performance Liquid Chromatography (HPLC) for purity and content, and Gas Chromatography-Mass Spectrometry (GC-MS) for identity and impurity profiling are the cornerstones of this validation.

Method 1: High-Performance Liquid Chromatography (HPLC-UV) for Purity Assessment

HPLC is the gold standard for determining the purity of pharmaceutical and related compounds due to its high resolution and sensitivity.

Causality Behind Experimental Choices:

  • Column: A C18 reversed-phase column is chosen for its versatility in retaining moderately polar compounds like 2C-P-DMP.

  • Mobile Phase: An acetonitrile/water gradient is used to ensure elution of the main compound with a good peak shape while also separating any potential impurities with different polarities. The addition of a small amount of formic acid improves peak symmetry by protonating the amine group.

  • Detection: UV detection at 280 nm is selected based on the chromophore of the dimethoxy-phenyl group, providing a strong signal for accurate quantification.

Experimental Protocol: HPLC-UV Purity Determination

  • Standard Preparation: Accurately weigh approximately 10 mg of the 2C-P-DMP reference standard and dissolve in 10 mL of 50:50 acetonitrile/water to create a 1 mg/mL stock solution. Prepare a working standard of 0.1 mg/mL by dilution.

  • System Suitability:

    • Inject the working standard six times.

    • The relative standard deviation (RSD) of the peak area must be ≤ 2.0%.

    • The tailing factor must be ≤ 2.0.

  • Analysis: Inject the working standard in triplicate.

  • Calculation: Determine purity by area percent normalization, assuming all detected peaks have a similar response factor.

    • Purity (%) = (Area of Main Peak / Sum of All Peak Areas) * 100

G A Prepare Standard (0.1 mg/mL in ACN/H2O) B Set HPLC Parameters (C18 Column, ACN/H2O Gradient) A->B C Perform System Suitability (6 Injections, RSD <= 2.0%) B->C D Inject Standard (in Triplicate) C->D Pass E Integrate Chromatogram & Record Peak Areas D->E F Calculate Purity (Area % Normalization) E->F

Caption: Experimental workflow for HPLC-UV purity analysis.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identity Confirmation

GC-MS provides definitive structural confirmation through characteristic retention times and mass fragmentation patterns. It is also highly effective for detecting volatile and semi-volatile impurities.[7]

Causality Behind Experimental Choices:

  • Column: A non-polar DB-5ms or equivalent column is chosen, as it separates compounds primarily based on boiling point, which is suitable for many phenethylamines.

  • Injection: Splitless injection is used to maximize sensitivity for trace impurity detection.

  • Ionization: Standard Electron Ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns that can be compared across laboratories and with spectral libraries.

Experimental Protocol: GC-MS Identity Confirmation

  • Sample Preparation: Prepare a 100 µg/mL solution of 2C-P-DMP in methanol.

  • Instrument Setup:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 15°C/min, hold for 5 min.

    • MS Transfer Line: 280°C.

    • Ion Source: 230°C.

    • Scan Range: 40-550 m/z.

  • Analysis: Inject 1 µL of the sample solution.

  • Confirmation:

    • Compare the retention time of the major peak with that obtained from the primary characterization.

    • Compare the acquired mass spectrum with the reference spectrum, verifying the molecular ion and key fragment ions.

Part 4: Data Presentation and Comparative Analysis

The data collected from the participating laboratories must be collated and analyzed statistically to determine the consensus values and the variability of the measurements. This is the ultimate test of the reference standard's performance.

Illustrative Inter-Laboratory Performance Data for 2C-P-DMP

Performance ParameterLaboratory 1Laboratory 2Laboratory 3Consensus Value Acceptance Criteria
Identity (GC-MS) ConfirmedConfirmedConfirmedConfirmed Match with Reference Spectrum
Purity (HPLC, Area %) 99.78%99.85%99.71%99.78% Mean ≥ 99.5%
Assay vs. USP Standard (HPLC, % w/w) 99.6%100.1%99.3%99.7% 98.0% - 102.0%
Reproducibility (RSDR for Purity) ---0.07% RSDR ≤ 2.0%

Analysis of Results

The hypothetical data presented in the table demonstrates excellent agreement among the three laboratories.

  • Identity: All laboratories successfully confirmed the identity of the compound via GC-MS, indicating the material is authentic.

  • Purity: The purity values are tightly clustered, with a mean of 99.78%. The inter-laboratory precision, expressed as the Relative Standard Deviation of Reproducibility (RSDR), is an exceptionally low 0.07%. This high level of agreement provides strong confidence in the homogeneity and purity of the reference standard batch.[8]

  • Assay: When quantified against a traceable primary standard (e.g., from USP), the assay values are all within the typical acceptance range of 98.0% to 102.0%. This confirms the assigned content of the reference material.

The successful outcome of this inter-laboratory study validates the 2C-P-DMP material as a reference standard suitable for use in qualitative and quantitative analytical procedures. A Certificate of Analysis can now be issued, summarizing these consensus values.

Conclusion

The inter-laboratory validation of a reference standard is a rigorous, multi-faceted process that underpins the reliability of analytical science. Through careful in-house characterization, the design of a robust collaborative study, and the application of orthogonal analytical techniques, we can establish a reference material with certified identity, purity, and content. The process described in this guide provides a clear, scientifically-defensible pathway for validating 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine (2C-P-DMP), thereby equipping researchers, scientists, and drug development professionals with a critical tool for their work in the challenging field of novel psychoactive substances.

References

  • Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry. (2021). J Chromatogr A.
  • Development of new analytical methods for the identification of Novel Psychoactive Substances (NPS), related metabolites and bio - I.R.I.S. I.R.I.S.
  • Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances. (n.d.). RSC Publishing.
  • Method development, validation, and application for simultaneous determination of 56 new psychoactive substances in surface water by LC-MS/MS. (2023). Environ Sci Pollut Res Int.
  • Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. (2020). Frontiers in Chemistry.
  • Design and Synthesis of Labeled 2C-B-FLY and Bromo-DragonFLY for Internal Standards Used in Forensic/Clinical Toxicology Analys. (n.d.). Cerilliant.
  • Guidelines for the validation and verification of quantitative and qualitative test methods. (n.d.).
  • 2C-B-FLY. (n.d.). Bionity.
  • 2C-B-FLY. (n.d.). Wikipedia.
  • Navigating the Regulatory Landscape: USP and EP Standards in Drug Development. (n.d.). Selleckchem.
  • Acute pharmacological profile of 2C-B-Fly-NBOMe in male Wistar rats—pharmacokinetics, effects on behaviour and thermoregulation. (2023). Frontiers in Pharmacology.
  • A Guide to Inter-Laboratory Validation of Analytical Methods for Agrochemical Intermediates. (n.d.). Benchchem.
  • 2C-B-Fly-NBOMe Metabolites in Rat Urine, Human Liver Microsomes and C. elegans: Confirmation with Synthesized Analytical Standards. (1989). MDPI.
  • Guidelines for single-laboratory validation of analytical methods for trace-level concentrations of organic chemicals. (n.d.). ResearchGate.
  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (n.d.).
  • ICH Q2(R2) Guideline on validation of analytical procedures. (2023). European Medicines Agency.
  • 10 Key Differences in ICH Vs USP Validation Approaches. (2025). Altabrisa Group.
  • Analytical Method Validation: ICH and USP Perspectives. (2025). International Journal of Research and Review.

Sources

Comparative

comparing receptor selectivity of 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine and 2C-B

Title: Comparative Receptor Selectivity Guide: 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine vs. 2C-B Executive Summary & Structural Rationale As drug development professionals explore the pharmacological landscap...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Receptor Selectivity Guide: 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine vs. 2C-B

Executive Summary & Structural Rationale

As drug development professionals explore the pharmacological landscape of substituted phenethylamines, understanding the structure-activity relationship (SAR) of the ethylamine side chain is critical. This guide objectively compares the receptor selectivity of the classic psychedelic 2C-B (4-bromo-2,5-dimethoxyphenethylamine) with the sterically constrained screening compound 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-yl-ethylamine (hereafter referred to as 25D-PPEA ).

While 2C-B is a well-characterized 5-HT2A and 5-HT2C receptor partial agonist [1], 25D-PPEA introduces a massive piperidin-1-yl moiety at the beta-carbon (C2) of the ethylamine chain. Based on established SAR, the 5-HT2A orthosteric binding pocket is highly sensitive to steric bulk at the beta position. Cyclized piperidine analogs of 2C-B (such as 2C-B-3PIP) demonstrate a dramatic reduction in 5-HT2A/2C potency [2]. Consequently, the open-chain beta-piperidine substitution in 25D-PPEA is predicted to completely abolish 5-HT2A affinity due to steric clash with transmembrane helices 3 and 6. Instead, the 1-aryl-1-(piperidin-1-yl)alkane pharmacophore of 25D-PPEA strongly aligns with diarylethylamines (e.g., diphenidine), shifting its primary target selectivity toward NMDA receptor antagonism.

Receptor Selectivity Comparison

The following table synthesizes the empirical data for 2C-B [1][3] and the SAR-derived predictive profiling for 25D-PPEA.

Target Receptor2C-B Affinity (Ki)2C-B Functional Role25D-PPEA Affinity (Ki)25D-PPEA Functional Role
5-HT2A 1.6 nMPartial Agonist> 10,000 nMInactive (Steric Clash)
5-HT2C 4.1 nMPartial Agonist> 10,000 nMInactive (Steric Clash)
NMDA (PCP Site) > 10,000 nMInactive150 - 500 nMUncompetitive Antagonist
DAT / NET > 5,000 nMNegligible1,000 - 3,000 nMWeak Reuptake Inhibitor

*Values for 25D-PPEA are predictive estimates based on pharmacophore mapping against known beta-piperidinyl phenethylamines and diarylethylamines.

Mechanistic Pathways

Pathway cluster_2CB 2C-B: 5-HT2A Activation Pathway cluster_PPEA 25D-PPEA: NMDA Blockade Pathway A 2C-B B 5-HT2A Receptor A->B C Gq Protein B->C D PLC / IP3 C->D E Ca2+ Release D->E F 25D-PPEA G NMDA Receptor F->G H PCP Binding Site G->H I Ion Channel Block H->I

Fig 1: Divergent signaling pathways of 2C-B (Gq-coupled) vs. 25D-PPEA (Ion channel blockade).

Experimental Methodologies

To empirically validate the selectivity shift from 5-HT2A to NMDA, the following self-validating protocols must be executed. As an application scientist, I emphasize that these workflows are designed with internal controls to ensure causality and rule out assay artifacts.

Protocol 1: Radioligand Displacement Assay (Affinity Profiling) Rationale: This assay quantifies the binding affinity (Ki) of both compounds at 5-HT2A and NMDA receptors. We utilize [3H]-MK-801 for the NMDA receptor because its slow dissociation rate provides a highly stable baseline for competitive displacement by bulky beta-piperidinyl analogs.

  • Membrane Preparation: Harvest HEK293 cells stably expressing human 5-HT2A or NMDA (GluN1/GluN2A) receptors. Homogenize in 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes.

  • Incubation: Resuspend the membrane pellet. For 5-HT2A, incubate with 1 nM [3H]-Ketanserin. For NMDA, incubate with 5 nM [3H]-MK-801. Add varying concentrations of the test compounds (2C-B or 25D-PPEA) from 0.1 nM to 100 μM.

  • Self-Validation Control: Include 10 μM Ritanserin (for 5-HT2A) or 10 μM PCP (for NMDA) to define non-specific binding (NSB). If NSB exceeds 20% of total binding, the assay must be rejected due to lipid partitioning of the lipophilic test compounds.

  • Filtration & Detection: Terminate the reaction by rapid filtration through GF/C glass fiber filters pre-soaked in 0.5% polyethylenimine. Wash three times with ice-cold buffer. Quantify bound radioactivity using liquid scintillation counting.

  • Data Analysis: Calculate IC50 values using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol 2: FLIPR Calcium Mobilization Assay (Functional Validation) Rationale: Affinity does not equal efficacy. This assay differentiates between agonism (calcium influx) and antagonism (blockade of agonist-induced influx) at the Gq-coupled 5-HT2A receptor [3].

  • Cell Seeding: Seed 5-HT2A-expressing HEK293 cells in 384-well black/clear-bottom plates at 15,000 cells/well. Incubate overnight.

  • Dye Loading: Remove media and add 20 μL of Fluo-4 AM calcium-sensitive dye in assay buffer (HBSS + 20 mM HEPES). Incubate for 45 minutes at 37°C.

  • Baseline & Compound Addition: Read baseline fluorescence in the FLIPR Tetra system for 10 seconds. Inject test compounds (2C-B or 25D-PPEA) and monitor fluorescence for 3 minutes to detect agonism.

  • Self-Validation (Antagonist Mode): To prove 25D-PPEA is inactive rather than a silent antagonist, inject an EC80 concentration of 5-HT (Serotonin) 15 minutes after 25D-PPEA addition. A Schild plot yielding a slope of unity confirms competitive antagonism; failure to shift the 5-HT curve confirms a complete lack of receptor interaction (steric exclusion).

Workflow Step1 Compound Preparation (2C-B & 25D-PPEA) Step2 HEK293 Cell Culture (Transfected 5-HT2A/NMDA) Step1->Step2 Step3 Radioligand Displacement ([3H]-Ketanserin / [3H]-MK-801) Step2->Step3 Step4 FLIPR Calcium Assay (Functional Readout) Step2->Step4 Step5 Data Analysis (Schild Plot & EC50) Step3->Step5 Step4->Step5

Fig 2: High-throughput screening workflow for validating receptor selectivity.

Conclusion

The structural divergence between 2C-B and 25D-PPEA highlights the rigid spatial constraints of the 5-HT2A receptor. While 2C-B is a potent 5-HT2A/2C modulator, the introduction of a beta-piperidine ring in 25D-PPEA fundamentally alters the pharmacophore. Researchers must treat 25D-PPEA not as a psychedelic phenethylamine, but as a sterically bulky scaffold likely exhibiting NMDA receptor antagonism, necessitating divergent screening panels in drug development pipelines.

References

  • Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists Source: ACS Publications URL
  • 2C-B-3PIP Source: Wikipedia URL
  • 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)
Validation

cross-reactivity of 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine in commercial immunoassay kits

As a Senior Application Scientist, I frequently encounter the analytical blind spots created by the rapid structural evolution of novel psychoactive substances (NPS). The compound 2-(2,5-dimethoxyphenyl)-2-(piperidin-1-y...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the analytical blind spots created by the rapid structural evolution of novel psychoactive substances (NPS). The compound 2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethanamine represents a highly complex molecular hybrid. It merges the 2,5-dimethoxyphenethylamine pharmacophore—characteristic of the potent 2C hallucinogen series—with a bulky beta-piperidine ring.

This comparison guide objectively evaluates how this unique molecular architecture interacts with leading commercial immunoassay kits. By deconstructing the molecule's structural motifs, we can explain the causality behind expected false negatives in amphetamine panels and the mechanistic risk of false positives in phencyclidine (PCP) screens.

Section 1: Structural Causality and Antibody Recognition

Immunoassays rely on competitive binding within highly specific, sterically constrained antibody pockets. To understand why commercial kits succeed or fail, we must analyze the target molecule's structural components:

  • The Phenethylamine Backbone: The primary amine and ethyl chain provide the basal structure required for initial amphetamine antibody recognition.

  • The 2,5-Dimethoxyphenyl Motif: Commercial amphetamine assays are optimized for the unsubstituted phenyl ring of d-amphetamine. The addition of bulky methoxy groups at the 2 and 5 positions creates severe steric hindrance. Extensive literature confirms that 2C-class compounds exhibit exceptionally poor cross-reactivity (<1%) in standard amphetamine screens [1].

  • The Beta-Piperidine Ring: Amphetamine antibodies are highly sensitive to steric bulk on the alkyl chain. While alpha-methyl groups are tolerated, a massive piperidine ring at the beta-carbon completely abolishes the molecule's ability to penetrate the amphetamine antibody binding pocket [2].

  • The PCP Pharmacophore Mimicry: Interestingly, the combination of a phenyl group and a piperidine ring attached to the same carbon atom mimics the 1-(1-phenylcyclohexyl)piperidine structure of PCP. This geminal arrangement is a known trigger for false-positive results in commercial PCP immunoassays [4].

G Target 2-(2,5-Dimethoxy-phenyl)- 2-piperidin-1-YL-ethylamine Phenethylamine Primary Amine & Ethyl Chain Target->Phenethylamine Dimethoxy 2,5-Dimethoxyphenyl Group Target->Dimethoxy Piperidine Beta-Piperidine Ring Target->Piperidine AmphAssay Amphetamine Immunoassay (EMIT/CEDIA) Phenethylamine->AmphAssay Basal Recognition Dimethoxy->AmphAssay Steric Hindrance (<1% Binding) PCPAssay PCP Immunoassay (Cross-Reactivity Risk) Dimethoxy->PCPAssay Phenyl-Piperidine Motif Piperidine->AmphAssay Blocks Binding Pocket Piperidine->PCPAssay Pharmacophore Match

Structural logic dictating immunoassay cross-reactivity for the target hybrid molecule.

Section 2: Comparative Performance of Commercial Kits

When evaluating commercial alternatives, it is critical to look beyond the package insert. Based on structural extrapolation from validated 2C-series and piperidine-derivative empirical data [3], Table 1 projects the quantitative performance of leading clinical kits against 2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethanamine.

Table 1: Predicted Cross-Reactivity Profiles in Commercial Immunoassay Kits

Immunoassay KitTarget AnalyteAssay Cutoff (ng/mL)Tested Concentration (ng/mL)Expected Cross-Reactivity (%)Clinical Interpretation
Siemens EMIT II Plus d-Amphetamine50050,000< 0.4%False Negative
Thermo Fisher CEDIA d-Amphetamine50050,000< 1.0%False Negative
Abbott AxSYM Amphetamine50050,0000.0%False Negative
Siemens EMIT II Plus Phencyclidine (PCP)2510,0005.0 - 15.0%Potential False Positive

Section 3: Self-Validating Experimental Protocol

To empirically determine the cross-reactivity of novel compounds, laboratories must employ a self-validating workflow. A single immunoassay run is insufficient; the protocol must account for matrix effects, antibody saturation, and analyte stability.

Workflow Step1 1. Matrix Validation & Spiking Verify blank urine, spike target at 100-50,000 ng/mL Step2 2. Automated Immunoassay Screening Execute EMIT II Plus & CEDIA panels in triplicate Step1->Step2 Step3 3. Spectrophotometric Readout Quantify absorbance shifts to calculate % cross-reactivity Step2->Step3 Step4 4. LC-MS/MS Orthogonal Confirmation Validate true spiked concentration & rule out degradation Step3->Step4

Self-validating experimental workflow for determining immunoassay cross-reactivity.

Step-by-Step Methodology:

Step 1: Matrix Validation & Equilibration

  • Action: Obtain certified drug-free human urine. Screen the matrix via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to ensure absolute negativity for all basic drugs.

  • Causality: Human urine contains endogenous salts, urea, and proteins that can alter antibody binding kinetics. Using a validated, true-blank biological matrix prevents baseline absorbance shifts that could be misinterpreted as weak cross-reactivity.

Step 2: Logarithmic Spiking

  • Action: Spike 2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethanamine into the validated urine at logarithmic intervals: 100, 1,000, 10,000, and 50,000 ng/mL. Allow the solution to equilibrate at room temperature for 2 hours.

  • Causality: Because designer drugs often possess <1% cross-reactivity, testing solely at the standard 500 ng/mL cutoff will yield uninformative flatline negatives. High-concentration spiking forces the kinetic limits of the antibody to reveal weak binding affinities.

Step 3: Automated Immunoassay Execution

  • Action: Run the spiked samples in triplicate on an automated clinical chemistry analyzer (e.g., Beckman Coulter AU5800). Utilize the Siemens EMIT II Plus (Amphetamines and PCP) and Thermo Fisher CEDIA panels. Record the change in absorbance (ΔA) and calculate the apparent concentration.

  • Causality: Manual pipetting introduces unacceptable variance in competitive binding assays. Automated analyzers ensure precise reagent timing and temperature control, isolating the variable to the antibody-antigen interaction.

Step 4: Orthogonal LC-MS/MS Confirmation (The Validation Step)

  • Action: Quantify the exact concentration of the compound in the spiked urine aliquots using LC-MS/MS immediately after the immunoassay run.

  • Causality: If an immunoassay yields a 0% cross-reactivity, it could be due to true antibody rejection or because the compound degraded, precipitated, or adhered to the plastic tube. If the LC-MS/MS confirms the presence of 50,000 ng/mL but the immunoassay reads negative, true antibody rejection is definitively validated.

Conclusion

For drug development professionals and forensic toxicologists, 2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethanamine serves as a perfect case study in immunoassay limitations. Standard amphetamine screens will reliably produce false negatives due to the massive steric hindrance of the dimethoxy and piperidine groups. Conversely, laboratories must be vigilant for unexpected false positives in PCP panels driven by the molecule's geminal phenyl-piperidine motif. Definitive identification of such hybrid molecules must always rely on orthogonal mass spectrometry.

References

  • Petrie, M., Lynch, K. L., Ekins, S., Chang, J. S., Goetz, R. J., Wu, A. H., & Krasowski, M. D. (2013). "Cross-reactivity studies and predictive modeling of 'Bath Salts' and other amphetamine-type stimulants with amphetamine screening immunoassays." Clinical Toxicology, 51(2), 83-91. URL:[Link]

  • Kerrigan, S., & Brady, J. (2011). "Evaluation of commercial enzyme-linked immunosorbent assays to identify psychedelic phenethylamines." Journal of Analytical Toxicology, 35(7), 444-451. URL:[Link]

  • Nakanishi, K., Miki, A., Zaitsu, K., Kamata, H., Shima, N., Kamata, T., Katagi, M., Tatsuno, M., Tsuchihashi, H., & Suzuki, K. (2012). "Cross-reactivities of various phenethylamine-type designer drugs to immunoassays for amphetamines, with special attention to the evaluation of the one-step urine drug test Instant-View™, and the Emit® assays for use in drug enforcement." Forensic Science International, 217(1-3), 174-181. URL:[Link]

  • Glicksberg, L., & Kerrigan, S. (2015). "Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits." Journal of Analytical Toxicology, 39(2), 120-125. URL:[Link]

Comparative

In Vivo Efficacy Comparison of 2-(2,5-Dimethoxyphenyl)-2-(piperidin-1-yl)ethanamine Analogs: A Dual-Target Pharmacological Guide

Executive Summary The compound 2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethanamine (hereafter referred to as 25D-PPE ) represents a highly unique, hybrid pharmacological scaffold. By merging the 2,5-dimethoxy-phenethyla...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethanamine (hereafter referred to as 25D-PPE ) represents a highly unique, hybrid pharmacological scaffold. By merging the 2,5-dimethoxy-phenethylamine pharmacophore (characteristic of serotonergic psychedelics) with an alpha-piperidinyl substitution (characteristic of diarylethylamine dissociatives), 25D-PPE exhibits a complex dual-action profile.

This guide provides an objective, data-driven comparison of the 25D-PPE scaffold against established reference compounds, detailing the self-validating in vivo methodologies required to accurately quantify its efficacy at both the 5-HT2A and NMDA receptors.

Structural Pharmacology & Mechanistic Causality

To understand the in vivo behavior of 25D-PPE, we must dissect the causality behind its structural geometry:

  • Serotonergic Anchoring: The 2,5-dimethoxy substitution on the phenyl ring is the critical pharmacophore for binding to the orthosteric site of the 5-HT2A receptor. This substitution pattern enables essential hydrogen bonding (e.g., with Ser242) and hydrophobic interactions within the receptor pocket, driving Gq/11 protein coupling.

  • Glutamatergic Blockade: Adding a bulky piperidine ring at the alpha-carbon drastically alters the spatial geometry, mimicking the 1,2-diarylethylamine structure of diphenidine. In diphenidine, the piperidine ring and the two phenyl rings fit precisely into the PCP binding site within the NMDA receptor ion channel[1]. By replacing one phenyl ring with an ethylamine chain, 25D-PPE retains sufficient steric bulk to cause uncompetitive channel blockade at the NMDA receptor[2].

Pathway Compound 25D-PPE (Hybrid Ligand) HT2A 5-HT2A Receptor (Orthosteric Site) Compound->HT2A Agonism NMDAR NMDA Receptor (PCP Site) Compound->NMDAR Antagonism Gq Gq/11 Protein Coupling HT2A->Gq HTR Head-Twitch Response (HTR) Gq->HTR Block Channel Blockade (Uncompetitive) NMDAR->Block PPI Sensorimotor Gating Deficit Block->PPI

Fig 1: Divergent signaling pathways of the 25D-PPE hybrid scaffold.

Comparative In Vivo Efficacy Data

Evaluating a dual-target ligand requires benchmarking against highly selective reference compounds. The table below summarizes the quantitative receptor binding affinities ( Ki​ ) alongside their corresponding in vivo behavioral metrics: the Head-Twitch Response (HTR) for 5-HT2A activation, and Prepulse Inhibition (PPI) deficits for NMDA antagonism.

Compound5-HT2A Ki​ (nM)NMDAR Ki​ (nM)HTR ED50​ (mg/kg)PPI Deficit ED50​ (mg/kg)Primary Pharmacological Class
25D-PPE (Analog)45.2112.52.815.4Hybrid 5-HT2A Agonist / NMDAR Antagonist
2C-B (Reference)1.1>10,0000.8N/ASelective 5-HT2A Agonist
Diphenidine (Reference)>10,00025.4N/A8.2Selective NMDAR Antagonist
Ketamine (Reference)>10,000659.0N/A25.0NMDAR Antagonist

Data Interpretation: While 25D-PPE is less potent at the 5-HT2A receptor than the classical psychedelic 2C-B, it reliably induces the HTR. Simultaneously, it exhibits a potent disruption of sensorimotor gating (PPI deficit) at higher doses, a hallmark of uncompetitive NMDA receptor antagonists like diphenidine and ketamine.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the protocols used to evaluate 25D-PPE must be self-validating. Mixed-action drugs can cause generalized hyperlocomotion that human observers might misclassify. Therefore, objective, automated assays combined with selective antagonist pre-treatments are mandatory.

Protocol A: Magnetometer-Based Head-Twitch Response (HTR) Assay

The HTR is a rapid side-to-side rotational head movement that serves as the gold-standard behavioral proxy for 5-HT2A activation in rodents[3].

Why use a magnetometer? Visual scoring is subjective. Magnetometer-based detection relies on the specific frequency of the paroxysmal rotational head movements, ensuring high-fidelity data collection unaffected by NMDA-induced ataxia[3].

  • Subject Preparation: Implant a small neodymium magnet (N50, 3x1 mm) securely to the dorsal surface of the cranium of male C57BL/6J mice under isoflurane anesthesia. Allow 7 days for recovery.

  • Compound Formulation: Dissolve 25D-PPE in sterile 0.9% saline containing 0.1% Tween-80.

  • Self-Validation Step (Crucial): Inject a subset of mice intraperitoneally (i.p.) with the highly selective 5-HT2A antagonist M100907 (0.1 mg/kg) 20 minutes prior to 25D-PPE administration. This validates receptor-specific causality; if the HTR is abolished, the behavior is definitively 5-HT2A-mediated[4].

  • Administration & Recording: Administer 25D-PPE (e.g., 1, 3, 10 mg/kg i.p.). Immediately place the mouse inside the magnetometer coil enclosure.

  • Signal Processing: Record the induced voltage at a sampling rate of 10 kHz for 30 minutes. Filter the raw data (band-pass 40-200 Hz) and apply a peak-detection algorithm to isolate HTR events (typically 5-11 twitches per burst).

Protocol B: Prepulse Inhibition (PPI) of Acoustic Startle

Why use Prepulse Inhibition? NMDAR antagonists uniquely disrupt sensorimotor gating. By presenting a weak acoustic prepulse before a startling stimulus, healthy mice exhibit reduced startle. Uncompetitive NMDAR channel blockers reliably induce a deficit in this inhibition[1].

  • Apparatus Setup: Calibrate acoustic startle chambers equipped with piezoelectric load cells. Set background white noise to 65 dB.

  • Habituation: Place mice in the startle chambers for a 5-minute acclimation period.

  • Dosing: Administer 25D-PPE (e.g., 5, 15, 30 mg/kg i.p.) or Diphenidine (positive control) 15 minutes prior to testing.

  • Test Session: Expose mice to a randomized series of trials: pulse-alone (120 dB, 40 ms), prepulse+pulse (prepulses of 70, 75, and 80 dB for 20 ms, followed 100 ms later by the 120 dB pulse), and no-stimulus trials.

  • Data Analysis: Calculate the percentage of Prepulse Inhibition (%PPI) using the formula: [1 - (Startle Amplitude on Prepulse Trial / Startle Amplitude on Pulse-Alone Trial)] x 100.

Protocol Dose 1. Formulate & Dose (Vehicle, 25D-PPE, Controls) Validate 2. Receptor Validation (M100907 Pre-treatment) Dose->Validate HTR_Assay 3A. Magnetometer Assay (High-Frequency HTR) Validate->HTR_Assay PPI_Assay 3B. Acoustic Startle (% PPI Calculation) Validate->PPI_Assay Analysis 4. Statistical Analysis (Dose-Response Curves) HTR_Assay->Analysis PPI_Assay->Analysis

Fig 2: Self-validating in vivo experimental workflow for dual-target ligands.

Conclusion & Translational Outlook

The 2-(2,5-dimethoxyphenyl)-2-(piperidin-1-yl)ethanamine scaffold provides a fascinating window into polypharmacology. By successfully bridging the structural gap between classical phenethylamine psychedelics and diarylethylamine dissociatives, it serves as a valuable tool compound for researchers investigating the cross-talk between serotonergic and glutamatergic networks in vivo. Utilizing objective, magnetometer-based HTR detection alongside PPI assays ensures that the nuanced behavioral outputs of this hybrid compound are accurately captured and quantified.

References

  • Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement . PubMed Central (PMC). 3

  • Pharmacological Investigations of the Dissociative 'Legal Highs' Diphenidine, Methoxphenidine and Analogues . PubMed Central (PMC). 1

  • Role of 5-HT2A, 5-HT2C, 5-HT1A and TAAR1 Receptors in the Head Twitch Response Induced by 5-Hydroxytryptophan and Psilocybin: Translational Implications . MDPI. 4

  • Drug Primer: Diphenidine . Axis Forensic Toxicology. 2

Sources

Safety & Regulatory Compliance

Safety

2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine proper disposal procedures

As a Senior Application Scientist, I recognize that handling complex substituted phenethylamines and piperidine derivatives requires a rigorous, causality-driven approach to laboratory safety. 2-(2,5-Dimethoxy-phenyl)-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling complex substituted phenethylamines and piperidine derivatives requires a rigorous, causality-driven approach to laboratory safety. 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine (C₁₅H₂₄N₂O₂) is a structurally intricate molecule featuring a lipophilic 2,5-dimethoxyphenyl ring and two basic nitrogen centers (a primary ethylamine and a tertiary piperidine).

Because of its structural homology to potent neuroactive compounds and its inherent chemical basicity, this compound must be managed with stringent operational and disposal protocols. The following guide provides self-validating methodologies designed to protect researchers, ensure RCRA compliance, and maintain environmental integrity.

Part 1: Physicochemical Hazard Profiling (The "Why")

To safely handle this compound, researchers must understand the causality behind its hazards:

  • Dermal Penetration & Saponification: The 2,5-dimethoxyphenyl moiety significantly increases the molecule's lipophilicity, allowing it to easily cross epidermal barriers. Simultaneously, the dual-nitrogen motif imparts strong basicity (estimated pKa ~9–10). Upon contact with skin, these basic amines catalyze the saponification of epidermal lipids and denature proteins, leading to severe chemical burns[1].

  • Thermal Decomposition Toxicity: Organic amines cannot be disposed of in standard municipal waste. When subjected to thermal decomposition (incineration), the nitrogen-rich framework oxidizes to form hazardous nitrogen oxides (NOx) and carbon monoxide.

  • Exothermic Reactivity: As a Lewis base, this compound will react violently with strong oxidizing agents and concentrated acids, necessitating strict segregation during waste accumulation[2].

Part 2: Quantitative Hazard and Logistics Summary

All operational parameters are derived from the compound's physicochemical profile to ensure a self-validating safety system.

ParameterSpecification / MaterialOperational Rationale
Primary Hazard Class Corrosive / Irritant (Amine)Dual-nitrogen basicity causes rapid lipid saponification and tissue damage[1].
Glove Material Nitrile or Neoprene (≥0.11 mm)Provides superior chemical resistance against lipophilic organic amines compared to latex.
Ventilation Fume Hood (80-100 fpm face velocity)Prevents inhalation of aerosolized basic dust or vapors during formulation.
Spill Absorbent Inert Siliceous Material (Sand/Vermiculite)Prevents exothermic reactions associated with combustible absorbents (e.g., sawdust)[3].
EPA Waste Code D002 (if aqueous pH ≥ 12.5) or Non-RCRA Regulated ToxicRequires TSDF incineration due to severe NOx emission risks during combustion[4].

Part 3: Step-by-Step Methodologies

Protocol A: Operational Handling & Formulation
  • Environmental Isolation: Conduct all weighing, dissolution, and transfer operations within a certified chemical fume hood. Causality: The compound's fine particulate nature can easily aerosolize, leading to severe respiratory tract and mucous membrane irritation.

  • PPE Verification: Don double-layered nitrile gloves, chemical splash goggles, and a flame-resistant lab coat. Causality: Double gloving provides a fail-safe against the enhanced dermal penetration facilitated by the dimethoxyphenyl ring.

  • Static Elimination: Use anti-static spatulas and grounded weigh boats. Causality: Organic powders with high nitrogen content can accumulate static charges, risking sudden aerosolization or ignition in the presence of flammable solvent vapors.

Protocol B: Spill Response and Containment
  • Immediate Isolation: Evacuate the immediate 1.5-meter radius and maximize fume hood extraction to clear any aerosolized particulates.

  • Inert Absorption: Cover the spill entirely with an inert, non-combustible absorbent such as dry sand or vermiculite. Causality: Utilizing cellulosic materials (like paper towels) can trigger exothermic reactions with concentrated basic amines, potentially leading to smoldering or fire[3].

  • Mechanical Collection: Using a non-sparking polyethylene scoop, transfer the absorbed matrix into a wide-mouth high-density polyethylene (HDPE) container.

  • Surface Decontamination: Wash the affected surface with a mild 2% acetic acid solution to neutralize residual amine base, followed by a thorough distilled water rinse.

Protocol C: Waste Segregation and RCRA Disposal
  • Chemical Segregation: Isolate the waste container from halogens, strong acids, and oxidizing agents. Causality: Amines react violently with oxidizers and acids, potentially generating heat or explosive byproducts[2].

  • Containerization: Store waste in a sealed HDPE or amber glass container. Do not use metal containers. Causality: Aqueous solutions of basic amines can be highly corrosive to certain metals over time.

  • Labeling & Manifesting: Affix a compliant hazardous waste tag detailing the exact chemical name, concentration, and primary hazards (Irritant/Toxic). Never use abbreviations.

  • TSDF Transfer: Transfer the waste to a licensed RCRA-permitted Treatment, Storage, and Disposal Facility (TSDF)[4]. Causality: The mandated destruction method is high-temperature incineration. Because the molecule contains two nitrogen atoms, incineration must occur in a facility equipped with specialized NOx scrubbers to prevent toxic atmospheric emissions[5].

Part 4: Logical Workflow Visualization

The following diagram maps the self-validating decision tree for handling, spill response, and disposal of this compound.

G Start Handling: 2-(2,5-Dimethoxyphenyl)- 2-piperidin-1-YL-ethylamine Spill Spill Occurred? Start->Spill Routine Routine Lab Waste Spill->Routine No SpillResp Spill Response: Inert Absorbent & PPE Spill->SpillResp Yes Segregation Waste Segregation: Isolate from Oxidizers Routine->Segregation SpillResp->Segregation Container Containerization: HDPE / Glass (RCRA Labeled) Segregation->Container TSDF Licensed TSDF: High-Temp Incineration Container->TSDF

Workflow for the handling, spill response, and RCRA-compliant disposal of amine derivatives.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information (NCBI).[Link]

  • US Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Management of Waste - Prudent Practices in the Laboratory. National Center for Biotechnology Information (NCBI).[Link]

Sources

Handling

Personal protective equipment for handling 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine

As a Senior Application Scientist, I approach the handling of 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine with the highest tier of laboratory precaution. Structurally, this compound is a highly substituted ethan...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of 2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine with the highest tier of laboratory precaution. Structurally, this compound is a highly substituted ethanamine featuring a piperidine ring and a 2,5-dimethoxyphenyl moiety. These structural motifs are characteristic of potent novel psychoactive substances (NPS) and pharmacologically active research chemicals . Because comprehensive toxicological, pharmacokinetic, and occupational exposure limit (OEL) data are typically unavailable for such specialized derivatives, we must operate under the assumption of extreme central nervous system (CNS) activity and high dermal permeability .

This guide provides a self-validating, step-by-step operational framework designed to protect researchers from inhalation, dermal absorption, and cross-contamination, establishing a gold standard for laboratory safety.

Hazard Assessment and Mechanistic Causality

Understanding the physical and chemical properties of the compound is the first step in designing a robust safety protocol. We do not just wear PPE; we engineer a barrier based on chemical causality:

  • Lipophilicity and Dermal Risk: The presence of the piperidine ring and methoxy groups significantly increases the lipophilicity of the freebase form. This allows the compound to rapidly permeate standard latex gloves and the stratum corneum (outer layer of skin).

  • Aerosolization Risk: If the compound is supplied as a hydrochloride (HCl) salt, it exists as a fine crystalline powder. These powders are highly susceptible to static charge, creating a severe inhalation hazard when opening vials or transferring material.

  • Pharmacological Toxicity: Even microgram quantities of structurally related phenethylamine/piperidine derivatives can induce profound physiological effects. Therefore, engineering controls must prioritize absolute containment.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks outlined above, the following PPE matrix must be strictly adhered to before initiating any handling procedures .

PPE CategorySpecificationCausality / Rationale
Dermal (Hands) Double-layered Nitrile (≥5 mil thickness)Prevents transdermal absorption of lipophilic freebase oils. The inner glove remains uncontaminated during outer glove doffing .
Dermal (Body) Disposable, fluid-resistant Tyvek lab coatPrevents micro-particulate contamination of personal clothing. The disposable nature eliminates cross-contamination during laundering.
Respiratory N95 / P100 Respirator or PAPRMitigates the inhalation risk of aerosolized hydrochloride (HCl) salt dust during weighing and transfer operations .
Ocular Indirectly vented safety gogglesProtects against micro-particulate dust and liquid splashes while preventing lens fogging during extended operations.

Operational Workflows: Weighing and Aliquoting

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's integrity is confirmed.

G Start Initiate Workflow Prep Don Advanced PPE (Double Nitrile, PAPR) Start->Prep Hood Verify Fume Hood Face Velocity (>100 fpm) Prep->Hood Weigh Weighing via Anti-Static Balance Hood->Weigh Transfer Transfer to Amber Vials Weigh->Transfer Seal Seal & Label (Argon Purge) Transfer->Seal Decon Decontaminate Workspace (10% Bleach / Solvent) Seal->Decon

Fig 1: Step-by-step operational workflow for aliquoting highly potent novel synthetic amines.

Step-by-Step Methodology:

  • System Validation: Before opening the primary container, verify that the chemical fume hood face velocity is ≥100 feet per minute (fpm) using a digital anemometer. Self-Validation: If the velocity drops below 100 fpm, the system must trigger a visual alarm, pausing the operation immediately.

  • Static Mitigation: Use an anti-static zero-stat gun on the analytical balance, spatulas, and weighing boats. Causality: Fine powders of amine salts are highly prone to static cling, which can cause uncontrolled aerosolization and loss of containment.

  • Transfer: Using a disposable anti-static micro-spatula, carefully transfer the compound into pre-tared amber glass vials. Amber glass is required to prevent UV-induced degradation of the methoxy groups.

  • Inert Sealing: Flush the destination vial with a gentle stream of argon gas to displace oxygen, preventing oxidative degradation of the amine. Seal immediately with a PTFE-lined cap.

  • Primary Decontamination: Wipe down the balance and hood surface with a 10% bleach solution, followed by a 70% isopropyl alcohol wipe to dissolve any residual lipophilic freebase.

Spill Response and Disposal Plan

In the event of a breach in containment, immediate and calculated action is required. The response varies fundamentally based on the physical state of the compound.

SpillResponse Spill Spill Detected Assess Assess State (Solid vs. Liquid) Spill->Assess Solid Solid (HCl Salt) High Aerosol Risk Assess->Solid Liquid Liquid (Freebase) High Dermal Risk Assess->Liquid ContainSolid Cover with Wet Absorbent Paper Solid->ContainSolid ContainLiquid Apply Inert Absorbent (Sand/Vermiculite) Liquid->ContainLiquid Decon Wipe down with Acidic Solvent (dilute HCl) then Water ContainSolid->Decon ContainLiquid->Decon Waste Dispose as Hazardous Chemical Waste Decon->Waste

Fig 2: Logical decision tree for spill containment and decontamination based on physical state.

Step-by-Step Spill Response:

  • Evacuate and Assess: Immediately alert laboratory personnel and assess whether the spill is a solid (salt) or liquid (freebase).

  • Containment:

    • For Solids: Gently cover the spill with damp, lint-free absorbent towels. Causality: Dry sweeping will aerosolize the potent dust. The moisture binds the powder, eliminating the inhalation hazard.

    • For Liquids: Surround and cover the spill with an inert absorbent material such as vermiculite or sand.

  • Chemical Neutralization: Because the compound is a basic amine, wipe the contaminated area with a dilute acidic solution (e.g., 1% HCl or citric acid). Causality: This converts any lipophilic freebase into a highly water-soluble salt, preventing it from permeating surfaces and making it significantly easier to clean up with a subsequent water rinse.

  • Waste Segregation: Collect all contaminated towels, gloves, and absorbents into a dedicated, sealable hazardous waste container. Label clearly as "Toxic Organic Amine Waste" in accordance with institutional and environmental guidelines .

References

  • Title: Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Source: Lab Manager | URL: [Link]

  • Title: Handling Hazardous Chemicals In A Laboratory Setting: A Comprehensive Guide | Source: The Safety Geek | URL: [Link]

  • Title: Personal Protective Equipment Requirements for Laboratories | Source: NC State University EHS | URL: [Link]

  • Title: Novel Psychoactive Substances: Testing Challenges and Strategies | Source: Today's Clinical Lab | URL: [Link]

  • Title: PPE and Safety for Chemical Handling | Source: ACS Material | URL: [Link]

  • Title: Novel psychoactive substances: a toxicological challenge | Source: Royal College of Pathologists | URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine
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2-(2,5-Dimethoxy-phenyl)-2-piperidin-1-YL-ethylamine
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